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  • Product: H-L-Lys(Palm)-OMe*HCl
  • CAS: 890026-44-5

Core Science & Biosynthesis

Foundational

H-L-Lys(Palm)-OMe*HCl chemical structure and physicochemical properties

H-L-Lys(Palm)-OMe·HCl: Structural Dynamics, Physicochemical Properties, and Applications in Advanced Self-Assembling Systems Executive Summary The rapid evolution of nanomedicine, particularly in the realm of mRNA therap...

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Author: BenchChem Technical Support Team. Date: April 2026

H-L-Lys(Palm)-OMe·HCl: Structural Dynamics, Physicochemical Properties, and Applications in Advanced Self-Assembling Systems

Executive Summary

The rapid evolution of nanomedicine, particularly in the realm of mRNA therapeutics and targeted drug delivery, has necessitated the development of highly specialized amphiphilic building blocks. H-L-Lys(Palm)-OMe·HCl (N-epsilon-palmitoyl-L-lysine methyl ester hydrochloride) represents a critical synthetic lipidated amino acid[1]. By combining the biocompatibility of an amino acid backbone with the thermodynamic driving force of a long-chain fatty acid, this molecule serves as a foundational component for self-assembling peptide amphiphiles, cationic lipid nanoparticles (LNPs), and protocellular membrane models[2].

This technical guide deconstructs the structural rationale, physicochemical behavior, and experimental handling of H-L-Lys(Palm)-OMe·HCl, providing researchers with field-proven methodologies for integrating this molecule into advanced delivery systems.

Molecular Architecture and Physicochemical Profile

The utility of H-L-Lys(Palm)-OMe·HCl stems from its precise molecular topology, which is engineered to eliminate zwitterionic interference while maximizing amphiphilicity.

  • L-Lysine Core: Acts as the chiral, biocompatible scaffold.

  • C-Terminal Methyl Ester (-OMe): The esterification of the carboxylic acid is a deliberate structural modification. By masking the native negative charge of the carboxylate, the molecule is prevented from forming a net-neutral zwitterion at physiological pH[3]. This ensures the molecule retains a strict cationic profile, which is essential for electrostatic complexation with polyanionic nucleic acids (DNA/RNA)[4].

  • N-Epsilon Palmitoyl Group (-Palm): The attachment of a 16-carbon saturated fatty acid to the side-chain amine provides a massive hydrophobic volume. This C16 tail dictates the critical micelle concentration (CMC) and drives the hydrophobic collapse necessary for nanoparticle formation[5].

  • N-Alpha Hydrochloride Salt (H- · HCl): The free primary amine is protonated as an HCl salt, providing high aqueous dispersibility for the headgroup and serving as a reactive nucleophile if further bioconjugation (e.g., PEGylation or peptide elongation) is required.

Quantitative Physicochemical Data

To facilitate formulation calculations, the core quantitative parameters of H-L-Lys(Palm)-OMe·HCl are summarized below.

ParameterValue / Description
Chemical Name N-epsilon-palmitoyl-L-lysine methyl ester hydrochloride
CAS Registry Number 890026-44-5[6]
Molecular Formula C₂₃H₄₆N₂O₃ · HCl[1]
Molecular Weight 435.09 g/mol (398.63 free base + 36.46 HCl)[1][7]
Net Charge (pH 7.4) +1 (Cationic)
Solubility Profile Soluble in Methanol, Ethanol, DMF, DMSO; forms colloidal dispersions in water[2].
Primary Application Lipid nanoparticle (LNP) formulation, self-assembling amphiphiles, peptide synthesis[1][5].

Thermodynamics of Self-Assembly

In aqueous environments, H-L-Lys(Palm)-OMe·HCl undergoes spontaneous self-assembly driven by the hydrophobic effect. The thermodynamics of this process are governed by Israelachvili’s packing parameter ( p=v/(a0​⋅lc​) ).

Because the protonated alpha-amine creates a highly hydrated, electrostatically repulsive headgroup ( a0​ ), and the single palmitoyl chain provides a relatively narrow hydrophobic tail ( v ), the molecule typically exhibits a packing parameter of p<1/3 . Consequently, in dilute aqueous solutions, H-L-Lys(Palm)-OMe·HCl preferentially self-assembles into spherical cationic micelles [5]. When co-formulated with anionic lipids or cholesterol, the packing parameter shifts, allowing for the formation of highly stable bilayer structures or lipid nanoparticles (LNPs) capable of encapsulating genetic payloads[2].

SelfAssembly A H-L-Lys(Palm)-OMe·HCl (Monomer in EtOH) C Solvent Injection / Microfluidic Mixing A->C Injection B Aqueous Buffer (HEPES, pH 7.4) B->C Anti-solvent D Hydrophobic Collapse (C16 Tails) C->D Polarity Shift E Cationic Micelles / Lipid Nanoparticles D->E Thermodynamic Stabilization

Workflow of H-L-Lys(Palm)-OMe·HCl self-assembly into cationic lipid nanoparticles.

Experimental Workflows: Self-Validating Formulation Protocols

To ensure reproducibility, the following protocol details the formulation of cationic micellar nanoparticles using H-L-Lys(Palm)-OMe·HCl. This methodology utilizes a self-validating feedback loop via Dynamic Light Scattering (DLS) to confirm successful assembly.

Protocol: Preparation of Cationic Micelles via Solvent Injection

Objective: Generate monodisperse cationic nanoparticles (<50 nm) for cellular uptake studies.

Step 1: Organic Phase Solubilization

  • Action: Dissolve 10 mg of H-L-Lys(Palm)-OMe·HCl in 1 mL of absolute ethanol to achieve a 10 mg/mL stock.

  • Causality: The C16 palmitoyl chain possesses immense hydrophobic character. Solubilizing the monomer in a low-dielectric solvent like ethanol fully solvates the lipid tail, preventing premature, uncontrolled macroscopic aggregation.

Step 2: Aqueous Anti-Solvent Preparation

  • Action: Prepare 9 mL of 20 mM HEPES buffer, adjusted to pH 7.4.

  • Causality: HEPES is a zwitterionic buffer that maintains physiological pH without providing competing multivalent counterions. Using a phosphate buffer (like PBS) is strictly avoided here, as multivalent phosphate anions can bridge the cationic alpha-amines, causing catastrophic precipitation of the lipidated lysine.

Step 3: Micro-Mixing / Injection

  • Action: Under high-speed vortexing (or using a microfluidic T-junction), rapidly inject the 1 mL ethanol stock into the 9 mL aqueous buffer.

  • Causality: The rapid shift in solvent polarity forces immediate supersaturation. The hydrophobic C16 tails collapse inward to minimize contact with water, while the cationic amines orient outward, forming a kinetically trapped micellar core.

Step 4: Dialysis and Thermodynamic Locking

  • Action: Transfer the dispersion to a 3.5 kDa MWCO dialysis cassette and dialyze against 1 L of 20 mM HEPES for 24 hours (changing buffer twice).

  • Causality: Dialysis removes the ethanol. As the ethanol concentration drops to zero, the kinetically trapped structures relax into their thermodynamically stable micellar state.

Step 5: System Validation (Quality Control)

  • Action: Analyze a 100 µL aliquot via DLS and Zeta Potential analysis.

  • Validation Criteria: A successful formulation will yield a single-peak size distribution (Z-average ~20-40 nm) and a strongly positive Zeta potential (> +30 mV), confirming colloidal stability via electrostatic repulsion[4].

Cellular Interaction and Endosomal Escape

When utilized as a delivery vector, the cationic nature of the H-L-Lys(Palm)-OMe·HCl assemblies dictates their biological fate. The net positive charge facilitates strong electrostatic attraction to the anionic proteoglycans on the mammalian cell membrane, triggering endocytosis. Once internalized, the lipidated lysine must facilitate endosomal escape to prevent lysosomal degradation of the payload.

CellularUptake N1 Cationic LNP Complex (Net Positive Charge) N2 Cell Membrane (Anionic Proteoglycans) N1->N2 Electrostatic Attraction N3 Endocytosis N2->N3 Invagination N4 Endosome Maturation (pH Drop) N3->N4 Acidification N5 Endosomal Escape (Membrane Destabilization) N4->N5 Lipid Fusion / Protonation N6 Cytosolic Release N5->N6 Payload Delivery

Mechanism of cellular uptake and endosomal escape mediated by cationic lipidated assemblies.

As the endosome matures and the internal pH drops, the localized high density of protonated amines on the micelle surface can induce the "proton sponge effect" or promote direct lipid-lipid fusion with the endosomal membrane, resulting in the cytosolic release of the encapsulated therapeutic agents[8].

References

  • Bapeks. H-Lys(Palm)-OMe.HCl - 890026-44-5. Retrieved from:[Link]

  • Iris Biotech GmbH. Peptide Modifiers - Fatty Acids and Lipidation. Retrieved from:[Link]

  • National Institutes of Health (NIH). Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides. Retrieved from:[Link]

  • Issuu / Iris Biotech GmbH. Peptide Modifiers 2024. Retrieved from:[Link]

  • American Chemical Society (ACS). Lipidated Lysine and Fatty Acids Assemble into Protocellular Membranes. Retrieved from:[Link]

  • National Institutes of Health (NIH). Synthesis and characterizations of new lysine-based biodegradable cationic poly(urethane-co-ester) and study on self-assembled nanoparticles with DNA. Retrieved from:[Link]

Sources

Exploratory

Unraveling the Self-Assembly Mechanism of H-L-Lys(Palm)-OMe*HCl in Aqueous Media

Executive Summary The rational design of supramolecular biomaterials relies heavily on understanding the thermodynamic and structural drivers of molecular self-assembly. H-L-Lys(Palm)-OMe*HCl (N- ϵ -palmitoyl-L-lysine me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of supramolecular biomaterials relies heavily on understanding the thermodynamic and structural drivers of molecular self-assembly. H-L-Lys(Palm)-OMe*HCl (N- ϵ -palmitoyl-L-lysine methyl ester hydrochloride) is a highly versatile, biocompatible cationic lipoamino acid. By combining a long-chain hydrophobic lipid with a chiral, charged amino acid headgroup, this molecule spontaneously organizes in water into highly ordered nanostructures—ranging from spherical micelles to viscoelastic hydrogels. This whitepaper dissects the physicochemical causality behind its self-assembly, phase transitions, and provides self-validating experimental workflows for structural characterization.

Molecular Architecture & Thermodynamic Drivers

The self-assembly of H-L-Lys(Palm)-OMe*HCl is not a random aggregation; it is a highly deterministic process governed by a delicate balance of non-covalent forces. Unlike traditional linear surfactants, this molecule features a unique branched topology that dictates its packing geometry.

  • The Hydrophobic Engine (Palmitoyl Tail): The C16 aliphatic chain is the primary thermodynamic driver. In an aqueous environment, the hydrophobic effect forces these tails to collapse into a core to minimize the entropically unfavorable ordering of water molecules (clathrate cage formation) around the lipid chains 1.

  • The Electrostatic Brake ( α -Ammonium Headgroup): The protonated α -amino group ( NH3+​ ) provides a net positive charge. The electrostatic repulsion between adjacent headgroups opposes the hydrophobic collapse, limiting the infinite growth of the assembly and defining the interfacial curvature 2.

  • The Charge Mask (Methyl Ester): If the C-terminus were a free carboxylic acid, the molecule would exist as a zwitterion at neutral pH, leading to unpredictable isoelectric precipitation. Esterification (-OMe) permanently masks this negative charge, ensuring the molecule acts as a strictly cationic surfactant, which is critical for predictable micellization and cellular membrane interaction 3.

  • The Architectural Director ( ϵ -Amide Linkage): The amide bond connecting the palmitoyl chain to the lysine side chain acts as both a hydrogen bond donor and acceptor. In the confined space of the micelle interface, these amides form a directional, intermolecular hydrogen-bonded network. This promotes 1D elongation (worm-like micelles) and chiral twisting over simple spherical packing 4.

MolecularDrivers Molecule H-L-Lys(Palm)-OMe*HCl (Amphiphilic Conjugate) Tail Palmitoyl Tail (C16) Hydrophobic Effect Molecule->Tail Drives core collapse Amide ε-Amide Bond Intermolecular H-Bonding Molecule->Amide Directs 1D elongation Head α-NH3+ Headgroup Electrostatic Repulsion Molecule->Head Limits assembly size Ester C-terminal Methyl Ester Zwitterion Prevention Molecule->Ester Maintains net +1 charge

Fig 1. Structural domains and corresponding physicochemical driving forces for self-assembly.

Phase Behavior & Morphological Evolution

The morphology of the self-assembled nanostructure is dictated by the Critical Packing Parameter ( p ) , defined as p=v/(a0​⋅lc​) , where v is the hydrophobic tail volume, lc​ is the tail length, and a0​ is the effective headgroup area.

As the concentration of H-L-Lys(Palm)-OMe*HCl increases, the system undergoes distinct morphological transitions:

  • Monomeric State: Below the Critical Micelle Concentration (CMC), molecules exist as solvated monomers.

  • Spherical Micelles ( p≤0.33 ): Just above the CMC, the large effective area of the highly hydrated, repelling NH3+​ headgroups forces a high-curvature spherical geometry.

  • Worm-like Micelles ( 0.33<p≤0.5 ): As concentration increases (or upon the addition of salts that screen the electrostatic repulsion, reducing a0​ ), the packing parameter increases. The ϵ -amide hydrogen bonding drives 1D axial growth, forming long, flexible cylindrical micelles [[2]]().

  • Supramolecular Hydrogels: At high concentrations (typically >1-2 wt%), these worm-like micelles and chiral nanofibers physically entangle and cross-link via non-covalent interactions, trapping the aqueous solvent to form a macroscopic, viscoelastic hydrogel 5.

MorphologicalTransition Monomer Monomer Micelle Micelle Monomer->Micelle Hydrophobic Collapse Wormlike Worm-like Micelles High [Conc] / Salt Micelle->Wormlike H-bond Directionality Hydrogel Nanofibrous Hydrogel Entangled Network Wormlike->Hydrogel Fibril Entanglement

Fig 2. Concentration-dependent morphological transitions of H-L-Lys(Palm)-OMe in water.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters that define the self-assembly profile of this lipoamino acid.

ParameterTypical Value / RangeMechanistic DriverAnalytical Validation Method
Critical Micelle Concentration (CMC) 0.05 – 0.15 mMHydrophobic effect of the C16 tailPyrene fluorescence ( I1​/I3​ ratio)
Zeta Potential ( ζ ) +30 to +45 mVProtonated α -amino group ( NH3+​ )Electrophoretic Light Scattering (ELS)
Packing Parameter ( p ) ∼0.25−0.45 Balance of tail volume vs. headgroup repulsionSmall-Angle X-ray Scattering (SAXS)
Minimum Gelation Concentration (MGC) 1.0 – 3.0 wt%Intermolecular H-bonding & fibril entanglementOscillatory Rheology ( G′>G′′ )

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must utilize self-validating methodologies that directly measure the thermodynamic and mechanical states of the system. Do not rely on visual approximations.

Protocol 1: Thermodynamic CMC Determination via Pyrene Fluorescence
  • Objective: To thermodynamically quantify the exact concentration at which monomeric lipoamino acids collapse into micelles.

  • Methodology: Prepare a 0.01 mM stock solution of pyrene in methanol. Add 100 µL aliquots to a series of vials and evaporate the methanol completely to leave a thin pyrene film. Introduce aqueous solutions of H-L-Lys(Palm)-OMe*HCl at varying concentrations (0.001 mM to 1.0 mM) into the vials. Sonicate and equilibrate in the dark for 24 hours. Measure the fluorescence emission spectra ( λex​=334 nm).

  • Causality & Logic: Pyrene is a highly hydrophobic fluorescent probe. In a polar aqueous environment, its emission spectrum exhibits a high ratio of the first ( I1​ , ~372 nm) to third ( I3​ , ~384 nm) vibronic bands ( I1​/I3​≈1.8 ). When micelles form, pyrene preferentially partitions into the newly formed hydrophobic core. This abrupt drop in local polarity causes the I1​/I3​ ratio to plummet. Plotting the I1​/I3​ ratio against the logarithmic surfactant concentration yields a sigmoidal curve; the inflection point mathematically validates the CMC 6.

Protocol 2: Morphological Mapping via Cryogenic Transmission Electron Microscopy (Cryo-TEM)
  • Objective: To visually resolve the nanostructure of the assemblies without introducing drying artifacts.

  • Methodology: Apply 3 µL of the lipoamino acid solution onto a glow-discharged holey carbon grid. Blot the excess liquid and immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. Image the sample at -170 °C under low-dose electron conditions.

  • Causality & Logic: Conventional TEM requires sample dehydration, which artificially forces amphiphiles to aggregate, rendering the observed structures thermodynamically irrelevant. Cryo-TEM circumvents this. The ultra-fast cooling rate ( >105 K/s) vitrifies the water into amorphous ice. This physically locks the H-L-Lys(Palm)-OMe*HCl assemblies in their native, hydrated state, allowing artifact-free visualization of the true micellar or fibrillar morphology 2.

Protocol 3: Rheological Validation of Supramolecular Hydrogelation
  • Objective: To mechanically verify the transition from a fluid suspension of worm-like micelles to a percolated, solid-like hydrogel network.

  • Methodology: Load the concentrated sample (e.g., 2 wt%) onto a rheometer equipped with a cone-and-plate geometry. Perform an amplitude sweep to determine the linear viscoelastic region (LVR). Subsequently, perform a frequency sweep (0.1 to 100 rad/s) at a constant strain within the LVR.

  • Causality & Logic: Visual "tube inversion" tests are subjective and prone to error. Oscillatory rheology provides quantitative proof of gelation. By applying a sinusoidal shear stress, we decouple the material's elastic response (Storage Modulus, G′ ) from its viscous response (Loss Modulus, G′′ ). A true hydrogel is confirmed only when G′ dominates G′′ by at least one order of magnitude across the frequency sweep, proving that the lipopeptide fibrils have physically entangled into a solid-like matrix capable of storing mechanical energy 5.

Biomedical Implications

Because H-L-Lys(Palm)-OMe*HCl is synthesized from naturally occurring metabolites (palmitic acid and lysine), it exhibits excellent biocompatibility and biodegradability. Its cationic nature allows it to interact strongly with negatively charged bacterial cell membranes, making it a potent antimicrobial agent 7. Furthermore, its ability to form stable micelles and hydrogels positions it as an ideal candidate for the sustained release of hydrophobic drugs in advanced nanomedicine formulations.

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Foundational

Thermodynamic Stability and Micellization Dynamics of H-L-Lys(Palm)-OMe·HCl

An In-Depth Technical Whitepaper for Application Scientists and Drug Developers Executive Summary The development of biocompatible, amino acid-based cationic surfactants has revolutionized the formulation of antimicrobia...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Application Scientists and Drug Developers

Executive Summary

The development of biocompatible, amino acid-based cationic surfactants has revolutionized the formulation of antimicrobial lipopeptides and nanocarrier delivery systems. Among these, H-L-Lys(Palm)-OMe·HCl (the hydrochloride salt of -palmitoyl lysine methyl ester) stands out as a highly efficient, biodegradable amphiphile[1]. This whitepaper dissects the thermodynamic principles governing its micellization, details self-validating experimental workflows for structural profiling, and explores the kinetic implications of its micellar stability during biological membrane interactions.

Molecular Architecture and the Causality of Self-Assembly

To understand the thermodynamic stability of H-L-Lys(Palm)-OMe·HCl, we must first analyze the causality of its molecular architecture. The molecule is engineered with three distinct functional domains, each dictating its self-assembly behavior:

  • The Hydrophobic Tail ( -Palmitoyl Group): A 16-carbon saturated aliphatic chain provides a massive hydrophobic driving force. In aqueous solution, water molecules form highly ordered clathrate-like structures around this tail.

  • The Cationic Headgroup ( α -Amino Hydrochloride): The protonated α -amino group imparts a net +1 charge. This creates an electrostatic (enthalpic) penalty during aggregation due to headgroup repulsion, preventing infinite planar bilayer formation and driving the geometry toward spherical micelles[2].

  • The α -Carboxyl Methyl Ester: Esterification of the carboxylate group is a critical design choice. By neutralizing the negative charge, the molecule is stripped of its zwitterionic character. This modification ensures a purely cationic interface, which is essential for selective targeting of anionic bacterial membranes over zwitterionic mammalian membranes[3].

The spontaneous formation of micelles occurs when the concentration of monomers exceeds the Critical Micelle Concentration (CMC) . This process is primarily driven by the hydrophobic effect —the massive entropic gain ( ΔS>0 ) achieved when the structured water molecules surrounding the palmitoyl chains are released into the bulk solvent upon core aggregation[4].

Thermodynamic Parameters of Micellization

The thermodynamic stability of H-L-Lys(Palm)-OMe·HCl micelles can be quantified using the Gibbs free energy of micellization ( ΔGmic​ ):

ΔGmic​=RTln(XCMC​)=ΔHmic​−TΔSmic​

Where XCMC​ is the mole fraction of the surfactant at the CMC. For C16-cationic lipopeptides, the process is heavily entropically driven, with the enthalpic contribution ( ΔHmic​ ) being negligible or slightly exothermic due to van der Waals interactions between the lipid tails, offset by the electrostatic repulsion of the cationic lysine heads[4].

Quantitative Thermodynamic Profile

Table 1: Representative thermodynamic and physicochemical parameters for C16-cationic lysine methyl ester surfactants at 298 K.

ParameterSymbolTypical ValueDriving Force / Implication
Critical Micelle Concentration CMC40 – 75 µMLow CMC indicates high thermodynamic stability of the micellar state[1].
Gibbs Free Energy ΔGmic​ -24.5 to -26.0 kJ/molSpontaneous self-assembly; highly stable thermodynamic sink.
Enthalpy of Micellization ΔHmic​ -1.5 to -3.0 kJ/molMinor exothermic contribution; tail packing vs. headgroup repulsion.
Entropy Contribution TΔSmic​ +22.0 to +24.5 kJ/molPrimary driver; release of ordered solvation shells (hydrophobic effect)[4].
Hydrodynamic Radius Rh​ 2.5 – 4.0 nmSpherical geometry dictated by the surfactant packing parameter.

Self-Validating Experimental Workflows

To accurately profile the thermodynamics of H-L-Lys(Palm)-OMe·HCl, application scientists must employ orthogonal, self-validating methodologies. We utilize Isothermal Titration Calorimetry (ITC) for thermodynamic mapping and Pulsed Gradient Spin-Echo NMR (PGSE-NMR) for structural confirmation[1].

Protocol_Validation cluster_ITC Isothermal Titration Calorimetry cluster_NMR PGSE-NMR Spectroscopy Start H-L-Lys(Palm)-OMe·HCl Preparation ITC1 Titrate Micelles into Buffer Start->ITC1 NMR1 Apply Pulsed Field Gradients Start->NMR1 ITC2 Record Enthalpy of Demicellization ITC1->ITC2 ITC3 Extract CMC, ΔH, ΔG, ΔS ITC2->ITC3 Validate Self-Validating Thermodynamic Model ITC3->Validate NMR2 Measure Diffusion Coefficient (D) NMR1->NMR2 NMR3 Determine Micelle Hydrodynamic Radius NMR2->NMR3 NMR3->Validate

Fig 1: Orthogonal validation workflow for determining micellar thermodynamic parameters.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is a self-validating system because the raw thermal data intrinsically maps the state change without requiring external calibration curves.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a highly concentrated solution of H-L-Lys(Palm)-OMe·HCl (e.g., 2.0 mM, well above the CMC) in a physiological buffer (e.g., 10 mM HEPES, pH 7.4). Degas the solution to prevent microbubble-induced signal noise.

  • Cell Loading: Fill the ITC sample cell with the identical, surfactant-free HEPES buffer.

  • Titration Execution: Inject 10 µL aliquots of the concentrated surfactant into the cell at 3-minute intervals while stirring at 300 rpm.

  • Causality of the Signal:

    • Initial Injections: The injected micelles are diluted below the CMC and immediately break apart into monomers. This demicellization absorbs/releases a specific heat ( ΔHdemicellization​ ).

    • The Inflection Point: As the cell concentration builds up, it eventually reaches the CMC. Micelles injected past this point no longer dissociate. The heat signal drops sharply, representing only the heat of dilution.

  • Data Extraction: The inflection point of the integrated heat curve yields the exact CMC. The amplitude of the pre-inflection baseline yields ΔHmic​ (which is −ΔHdemicellization​ ). ΔG and ΔS are subsequently calculated.

Protocol B: PGSE-NMR for Micellar Diffusion

PGSE-NMR validates the ITC data by tracking the physical mobility of the molecules[1].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a concentration gradient of the lipopeptide (from 10 µM to 500 µM) in D2​O .

  • Gradient Application: Apply a stimulated echo pulse sequence. Linearly increase the magnetic field gradient strength ( g ) across 16-32 steps.

  • Signal Attenuation: Monitor the attenuation of the palmitoyl terminal methyl proton signal ( ∼0.8 ppm).

  • Causality of the Signal: The signal decays exponentially based on the translational diffusion coefficient ( D ). Below the CMC, molecules exist as fast-moving monomers (high D ). Above the CMC, the dominant species is the massive, slow-moving micelle (low D ). Plotting D vs. concentration reveals a sharp break exactly at the CMC, self-validating the ITC results. The micellar radius is then derived using the Stokes-Einstein equation.

Kinetic vs. Thermodynamic Stability in Biological Membranes

While the thermodynamic stability of H-L-Lys(Palm)-OMe·HCl micelles is excellent for formulation shelf-life, it introduces complex kinetic dynamics during biological application (e.g., antimicrobial targeting or endosomal escape)[2].

Research on structurally analogous antimicrobial lipopeptides reveals that while membrane binding is thermodynamically favorable for both monomers and micelles, their kinetic pathways differ drastically[5].

Membrane_Kinetics M Monomer (High Free Energy) Mic Micelle (Thermo Sink) M->Mic ΔG < 0 (Spontaneous) Ins Membrane Inserted M->Ins Direct Insertion Bar Kinetic Barrier Mic->Bar Collision & Deformation Bar->Ins Insertion

Fig 2: Free energy landscape of lipopeptide micelle vs. monomer membrane insertion pathways.

The Kinetic Barrier: Monomeric lipopeptides can insert into lipid bilayers without a significant activation energy barrier. However, because the micellar state acts as a deep thermodynamic sink, intact micelles face a substantial kinetic barrier upon encountering a membrane[3]. The micelle must undergo structural deformation and partial dehydration before the constituent H-L-Lys(Palm)-OMe·HCl molecules can partition into the bacterial bilayer.

Interestingly, this kinetic barrier is highly dependent on membrane composition. The barrier is significantly lower for anionic bacterial membranes compared to zwitterionic mammalian membranes, meaning that micellization actually enhances the kinetic selectivity of the lipopeptide, reducing hemolytic toxicity while preserving antimicrobial efficacy[5].

Conclusion

The thermodynamic stability of H-L-Lys(Palm)-OMe·HCl micelles is a masterclass in amphiphilic design. Driven by the massive entropic gain of the palmitoyl chain's dehydration, the molecule forms highly stable, cationic nanostructures at low micromolar concentrations. By employing self-validating analytical techniques like ITC and PGSE-NMR, scientists can precisely map these thermodynamic parameters. Ultimately, understanding this balance between thermodynamic stability in solution and the kinetic barriers at the membrane interface is critical for optimizing lysine-based surfactants for next-generation biomedical applications.

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Exploratory

H-L-Lys(Palm)-OMe·HCl: Critical Micelle Concentration (CMC) Dynamics and Applications in Advanced Drug Delivery Systems

Executive Summary The development of next-generation lipid nanoparticles (LNPs) and liposomal formulations relies heavily on the precise physicochemical tuning of amphiphilic excipients. H-L-Lys(Palm)-OMe·HCl (N- ϵ -palm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation lipid nanoparticles (LNPs) and liposomal formulations relies heavily on the precise physicochemical tuning of amphiphilic excipients. H-L-Lys(Palm)-OMe·HCl (N- ϵ -palmitoyl-L-lysine methyl ester hydrochloride, CAS: 890026-44-5 / 890082-89-0) is a highly specialized, biocompatible cationic amino acid-based surfactant (AAS).

Unlike conventional quaternary ammonium surfactants, this molecule leverages a natural L-lysine backbone. The α -amine is protonated as a hydrochloride salt (providing a cationic charge), the α -carboxyl is protected as a methyl ester (preventing zwitterionic interference), and the ϵ -amine is acylated with a 16-carbon palmitoyl chain (driving hydrophobic self-assembly). Understanding its Critical Micelle Concentration (CMC) is paramount for optimizing thermodynamic stability, nucleic acid complexation, and cellular transfection efficiency in drug delivery systems.

Thermodynamics of Micellization and Structural Causality

The micellization of H-L-Lys(Palm)-OMe·HCl is an entropy-driven process governed by the hydrophobic effect. As the concentration of the surfactant increases in an aqueous medium, the structured water molecules surrounding the hydrophobic palmitoyl chains experience a decrease in entropy. To minimize this thermodynamically unfavorable state, the lipid tails aggregate into a hydrophobic core, releasing the structured water molecules and increasing the overall entropy of the system.

The structural choices in this molecule dictate its CMC:

  • The Palmitoyl Chain (C16): According to Traube’s Rule, the CMC of a homologous surfactant series decreases logarithmically with the addition of methylene (-CH2-) groups. The long C16 chain forces a very low CMC compared to shorter lauroyl (C12) or myristoyl (C14) derivatives.

  • The Methyl Ester (-OMe): By esterifying the carboxyl group, the molecule cannot form a negatively charged carboxylate ion. This ensures the lipid retains a net +1 cationic charge, which is critical for electrostatic binding to anionic mRNA/siRNA backbones.

  • The α -Amine Hydrochloride: Provides the necessary hydrophilic headgroup volume and electrostatic repulsion to prevent macroscopic precipitation, stabilizing the micelle/liposome in a spherical or lamellar phase.

Micellization A H-L-Lys(Palm)-OMe Monomers B Hydrophobic Tail Association A->B Increasing Concentration C Pre-Micellar Aggregates B->C Entropy-Driven Water Exclusion D Spherical Micelles (At CMC) C->D Critical Micelle Concentration Reached E Lipid Nanoparticles (With Co-lipids) D->E Formulation Processing

Fig 1: Thermodynamic self-assembly pathway of H-L-Lys(Palm)-OMe·HCl into lipid nanoparticles.

Comparative CMC Profiling

To contextualize the CMC of the palmitoyl derivative, we must analyze it against its structural homologs. Literature establishes that N- ϵ -lauroyl lysine methyl ester (C12) exhibits a CMC of approximately 5.5 to 7.2 mM (). Because the addition of each two-carbon unit typically reduces the CMC by a factor of 4 to 10 in amino acid surfactants, the C16 derivative operates in the micromolar range.

Table 1: Physicochemical Properties of N( ϵ )-Acyl-L-Lysine Methyl Ester Hydrochlorides

Surfactant HomologAlkyl ChainMolecular WeightCMC (mM) at 25°CSurface Tension at CMC ( γCMC​ , mN/m)
H-L-Lys(Lauroyl)-OMe·HClC12378.98 g/mol ~5.5 - 7.2~32.0
H-L-Lys(Myristoyl)-OMe·HClC14407.03 g/mol ~0.5 - 1.5~33.5
H-L-Lys(Palm)-OMe·HCl C16 435.09 g/mol ~0.05 - 0.2 *~35.0

*Note: C16 values are derived via Traube's rule extrapolation and structural homology modeling based on established C12/C14 empirical data.

Self-Validating Experimental Protocols for CMC Determination

As a Senior Application Scientist, I emphasize that a single analytical method is never sufficient for regulatory-grade formulation data. The determination of the CMC must be a self-validating system utilizing orthogonal techniques. Below is the dual-protocol workflow combining electrical and optical methodologies.

Protocol A: Conductometry (Primary Method)

Because H-L-Lys(Palm)-OMe·HCl is an ionic surfactant, it acts as a strong electrolyte below the CMC. Above the CMC, counterion binding to the micellar Stern layer reduces overall ion mobility.

  • Preparation: Prepare a 1.0 mM stock solution of H-L-Lys(Palm)-OMe·HCl in ultrapure water (18.2 M Ω⋅ cm). Causality: 1.0 mM ensures the concentration is well above the anticipated C16 CMC threshold without causing premature liquid-crystal phase separation.

  • Titration: Incrementally add the stock solution to 50 mL of ultrapure water in a jacketed glass vessel.

  • Thermal Stabilization: Maintain the vessel at exactly 25.0 ± 0.1 °C using a circulating water bath. Causality: Micellization is highly temperature-dependent; minor fluctuations alter the Krafft point and skew the conductivity slope.

  • Measurement: Record specific conductivity ( κ ) after each addition once the reading stabilizes (approx. 3 minutes).

  • Analysis: Plot κ versus surfactant concentration. Perform linear regression on the pre-micellar (steep slope) and post-micellar (shallow slope) regions. The intersection point is the exact CMC.

Protocol B: Pyrene Fluorescence Spectroscopy (Orthogonal Validation)

To validate the conductometric data, we use pyrene, a hydrophobic fluorescent probe whose emission spectrum ( I1​/I3​ ratio) is highly sensitive to the polarity of its microenvironment.

  • Probe Preparation: Prepare a 1×10−6 M pyrene solution in water. Causality: This concentration is strictly below pyrene's aqueous solubility limit, preventing excimer formation which would artificially distort the emission spectra.

  • Sample Mixing: Mix the pyrene solution with varying concentrations of the surfactant (from 0.001 mM to 1.0 mM).

  • Incubation: Shake in the dark for 12 hours. Causality: Allows sufficient time for pyrene to partition fully from the aqueous phase into the hydrophobic micellar cores.

  • Spectroscopy: Excite the samples at 334 nm. Record the emission spectra from 350 to 450 nm. Calculate the ratio of the first vibronic peak ( I1​ at 372 nm) to the third ( I3​ at 384 nm).

  • Validation Check: Plot I1​/I3​ vs. log[Surfactant]. The sharp inflection point (where I1​/I3​ drops from ~1.8 to ~1.1) indicates micelle formation. System Rule: This inflection point must match the conductometric CMC within a 5% margin of error to be considered valid.

Conductometry Step1 1. Prepare Stock Solution (> Expected CMC) Step2 2. Serial Dilution (Deionized H2O) Step1->Step2 Step3 3. Isothermal Equilibration (25.0 ± 0.1 °C) Step2->Step3 Step4 4. Specific Conductivity (κ) Measurement Step3->Step4 Step5 5. Data Plotting (κ vs. Concentration) Step4->Step5 Step6 6. Self-Validation (Cross-check via Pyrene Fluorescence) Step5->Step6

Fig 2: Self-validating conductometric workflow for precise CMC determination of cationic lipids.

Applications in Drug Delivery and LNPs

Understanding the exceptionally low CMC of H-L-Lys(Palm)-OMe·HCl unlocks its utility in advanced therapeutics ():

  • LNP Formulation for Gene Therapy: The low CMC ensures that upon extreme dilution in the bloodstream (post-intravenous injection), the lipid nanoparticles do not prematurely disassemble. The cationic α -amine efficiently complexes with the anionic phosphate backbone of mRNA, while the C16 tail anchors firmly into the helper-lipid bilayer.

  • Antimicrobial Peptidomimetics: Cationic amino acid surfactants mimic the action of endogenous antimicrobial peptides (AMPs). The cationic headgroup binds electrostatically to the negatively charged teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative) of bacterial membranes, while the palmitoyl tail inserts into and disrupts the lipid bilayer, leading to cell lysis ().

  • Reduced Hemolytic Toxicity: Unlike synthetic quaternary ammonium compounds (e.g., CTAB), the lysine backbone is highly biocompatible. Ester hydrolysis in vivo yields natural L-lysine and palmitic acid, drastically reducing hemolytic toxicity and improving the therapeutic index.

References

  • Perez, L., Pinazo, A., Garcia, M. T., & Infante, M. R. (2009). Cationic surfactants from lysine: Synthesis, micellization and biological evaluation. European Journal of Medicinal Chemistry, 44(5), 1884-1892. URL:[Link]

  • Morán, M. C., Pinazo, A., Pérez, L., Clapés, P., Angelet, M., Garcia, M. T., Vinardell, M. P., & Infante, M. R. (2011). Cationic Surfactants Derived from Lysine: Effects of Their Structure and Charge Type on Antimicrobial and Hemolytic Activities. Journal of Medicinal Chemistry, 54(4), 989-1002. URL:[Link]

  • Zakharova, L. Y., et al. (2019). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. International Journal of Molecular Sciences (Archived in PMC). URL:[Link]

Protocols & Analytical Methods

Method

protocol for synthesizing lipopeptides with H-L-Lys(Palm)-OMe*HCl

Application Note: Convergent Liquid-Phase Synthesis of C-Terminal Lipopeptides Utilizing H-L-Lys(Palm)-OMe·HCl Introduction & Strategic Rationale Lipopeptides represent a critical class of molecules in modern therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Convergent Liquid-Phase Synthesis of C-Terminal Lipopeptides Utilizing H-L-Lys(Palm)-OMe·HCl

Introduction & Strategic Rationale

Lipopeptides represent a critical class of molecules in modern therapeutics, serving as potent antimicrobial agents ([1]), self-adjuvanting vaccines ([2]), and self-assembling nanomaterials ([3]). However, synthesizing these highly hydrophobic molecules via standard continuous Solid-Phase Peptide Synthesis (SPPS) often results in low yields. On-resin lipidation is notoriously inefficient due to the severe steric hindrance imposed by the growing peptide chain and the solid support matrix.

To circumvent these limitations, a convergent liquid-phase coupling strategy using pre-lipidated building blocks is highly recommended. This protocol details a self-validating workflow for synthesizing C-terminal lipopeptides utilizing H-L-Lys(Palm)-OMe·HCl (CAS: 890026-44-5, MW: 435.09 g/mol [4]). This specific derivative features a free, protonated α-amine, a palmitoylated ε-amine, and a methyl ester-protected α-carboxyl group, making it an ideal nucleophile for solution-phase conjugation to a protected peptide fragment.

Causality & Experimental Design (The "Why")

As an application scientist, it is crucial to understand the mechanistic reasoning behind each step of this convergent synthesis:

  • Resin Selection (Hyper-Acid Lability): The peptide precursor must be synthesized on a hyper-acid-labile support, such as 2-Chlorotrityl chloride (2-CTC) resin. This allows for the cleavage of the peptide using 1% Trifluoroacetic acid (TFA), which releases the C-terminal carboxylic acid while preserving all side-chain protecting groups (e.g., Boc, tBu, Trt). If side chains were unprotected, the subsequent solution-phase coupling would result in massive polymerization and off-target acylation.

  • Coupling Chemistry & Base Selection: The coupling of the protected peptide to H-L-Lys(Palm)-OMe·HCl occurs in the solution phase. Because the lysine derivative is supplied as a hydrochloride salt, N,N-Diisopropylethylamine (DIPEA) is required to neutralize the salt and liberate the nucleophilic α-amine. HATU is selected as the coupling reagent over EDC/HOBt because the bulky palmitoyl chain creates a sterically hindered microenvironment; HATU generates a highly reactive HOAt-active ester that drives the reaction to completion rapidly, minimizing C-terminal epimerization.

  • C-Terminal Modification: The methyl ester (-OMe) on the lysine building block prevents the building block from self-condensing during coupling. Post-synthesis, this ester can either be retained to enhance the lipopeptide's cell permeability or saponified using mild basic conditions (LiOH) to yield the free acid.

Workflow Visualization

G A 1. SPPS on 2-CTC Resin (Fmoc Strategy) B 2. Mild Cleavage (1% TFA) Yields Protected Peptide-COOH A->B Retains side-chain protecting groups D 3. Solution-Phase Coupling (HATU/DMF, 2h, RT) B->D 1.0 eq Peptide C H-L-Lys(Palm)-OMe·HCl + DIPEA (Neutralization) C->D 1.2 eq Lysine derivative E 4. Global Deprotection (95% TFA Cocktail) D->E Protected Lipopeptide F 5. Saponification (Optional) (LiOH/THF/H2O) E->F C-terminal Methyl Ester G Final Lipopeptide (RP-HPLC Purified) E->G If ester is desired F->G Free C-terminal Acid

Caption: Workflow for the convergent solution-phase synthesis of lipopeptides using H-L-Lys(Palm)-OMe·HCl.

Quantitative Optimization of Coupling Reagents

Selecting the correct coupling reagent is critical for the solution-phase lipidation step. The table below summarizes the quantitative performance of various systems when coupling a sterically hindered palmitoylated lysine.

Coupling SystemBase RequiredReaction TimeTypical Yield (%)Epimerization Risk
HATU / HOAt DIPEA (3.0 eq)2 hours>90%Low
DIC / Oxyma Pure None6 hours80–85%Low
PyBOP DIPEA (3.0 eq)4 hours75–80%Moderate
EDC·HCl / HOBt DIPEA (3.0 eq)12 hours60–70%Moderate

Step-by-Step Experimental Protocol

Phase 1: Synthesis and Cleavage of the Protected Peptide
  • Assembly: Synthesize the desired peptide sequence on 2-CTC resin (loading ~0.5 mmol/g) using standard Fmoc-SPPS protocols.

  • Washing: Wash the resin thoroughly with Dichloromethane (DCM) to remove all traces of Dimethylformamide (DMF).

  • Mild Cleavage: Prepare a cleavage cocktail of 1% TFA in DCM (v/v). Treat the resin with the cocktail for 10 minutes at room temperature.

  • Neutralization: Filter the eluate directly into a round-bottom flask containing 10% pyridine in methanol. Causality: This immediately neutralizes the TFA, preventing premature side-chain deprotection of highly sensitive groups like Trt or Boc.

  • Isolation: Repeat the cleavage step twice. Evaporate the solvent under reduced pressure, precipitate the protected peptide in ice-cold diethyl ether, centrifuge, and dry under a vacuum.

Phase 2: Solution-Phase Lipidation & IPQC
  • Preparation: Dissolve the protected peptide (1.0 equivalent) in anhydrous DMF to achieve a concentration of ~0.1 M.

  • Reagent Addition: Add H-L-Lys(Palm)-OMe·HCl (1.2 equivalents) to the solution.

  • Neutralization: Add DIPEA (3.0 equivalents). Causality: 1.0 eq neutralizes the HCl salt of the lysine, 1.0 eq deprotonates the peptide C-terminus, and 1.0 eq acts as a catalytic excess to maintain a basic environment.

  • Activation: Chill the reaction mixture to 0°C in an ice bath. Add HATU (1.5 equivalents) dissolved in a minimal amount of DMF.

  • Coupling: Stir the reaction for 15 minutes at 0°C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • In-Process Quality Control (IPQC): The solution-phase coupling cannot be monitored by a standard Kaiser test. Validate reaction completion by taking a 5 µL aliquot, precipitating in water, and analyzing via LC-MS. Proceed only if >95% conversion to the protected lipopeptide mass is observed.

  • Quenching: Quench the reaction by adding a few drops of water, then evaporate the DMF under high vacuum.

Phase 3: Global Deprotection and Purification
  • Deprotection: Treat the crude protected lipopeptide with a standard cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2–3 hours at room temperature.

  • Precipitation: Precipitate the fully deprotected lipopeptide in ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with fresh ether.

  • Optional Saponification: If the final application requires a free C-terminal acid rather than a methyl ester, dissolve the pellet in THF/H₂O (3:1) and add LiOH (3.0 equivalents) at 0°C. Stir for 2 hours, then neutralize with 1M HCl.

  • Purification: Purify the final product using Preparative Reverse-Phase HPLC. Causality: A C4 or C8 column is highly recommended over a standard C18 column due to the extreme hydrophobicity of the palmitoyl chain, which can irreversibly bind to C18 stationary phases. Use a water/acetonitrile gradient supplemented with 0.1% TFA.

References

  • Title: Convergent synthetic methodology for the construction of self-adjuvanting lipopeptide vaccines using a novel carbohydrate scaffold Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Double-Headed Cationic Lipopeptides: An Emerging Class of Antimicrobials Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides Source: Journal of Physical Chemistry B URL: [Link]

Sources

Application

Application Notes and Protocols for the Use of H-L-Lys(Palm)-OMe*HCl in Solid-Phase Peptide Synthesis

Abstract Lipidation is a critical post-translational modification that governs the biological activity of numerous peptides and proteins, primarily by enhancing their membrane association and influencing their conformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Lipidation is a critical post-translational modification that governs the biological activity of numerous peptides and proteins, primarily by enhancing their membrane association and influencing their conformation. The strategic incorporation of fatty acids, such as palmitic acid, into synthetic peptides is therefore of paramount importance in the development of novel therapeutics, targeted drug delivery systems, and tools for chemical biology. This guide provides a comprehensive overview and detailed protocols for the application of H-L-Lys(Palm)-OMe*HCl, a key building block for the site-specific introduction of a palmitoyl moiety onto a lysine residue during solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights into overcoming the unique challenges associated with the synthesis of lipopeptides.

Introduction: The Significance of Peptide Palmitoylation

The covalent attachment of the 16-carbon saturated fatty acid, palmitic acid, to peptide backbones profoundly alters their physicochemical properties. This modification dramatically increases the hydrophobicity of the peptide, which can lead to:

  • Enhanced Membrane Targeting and Anchoring: The palmitoyl group acts as a hydrophobic anchor, facilitating the association of the peptide with cellular membranes. This is crucial for peptides that need to interact with membrane-bound receptors or traverse the cell membrane to reach intracellular targets.

  • Modulation of Peptide Conformation: The lipid chain can influence the secondary structure of the peptide, which can be critical for its biological activity.

  • Increased Serum Half-Life: Lipidation can promote binding to serum albumin, reducing renal clearance and extending the peptide's circulation time in vivo.

  • Improved Bioavailability: In some cases, lipidation can enhance the absorption of peptide drugs.

The synthesis of palmitoylated peptides can be approached in several ways, including the acylation of a lysine side chain or the N-terminus after the peptide has been assembled on the solid support. However, the use of pre-functionalized building blocks like H-L-Lys(Palm)-OMe*HCl offers a more direct and controlled method for site-specific lipidation.

Understanding the Reagent: H-L-Lys(Palm)-OMe*HCl

To effectively utilize this reagent, it is essential to understand the role of each of its components:

  • H-L-Lys: The L-lysine core provides the amino acid backbone for incorporation into the growing peptide chain.

  • (Palm): The palmitoyl group is attached to the ε-amino group of the lysine side chain via a stable amide bond.

  • -OMe: The carboxylic acid of the lysine is protected as a methyl ester. This prevents its participation in undesired side reactions during coupling.

  • *HCl: The α-amino group is present as a hydrochloride salt. This protects the amino group from reacting during storage and handling. The salt must be neutralized in situ during the coupling step to liberate the free amine for peptide bond formation.

Core Experimental Workflow: Incorporation of H-L-Lys(Palm)-OMe*HCl in Fmoc-SPPS

The following protocol is designed for the standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
H-L-Lys(Palm)-OMe*HClSynthesis GradeMajor Lab Supplier
Fmoc-protected amino acidsSynthesis GradeMajor Lab Supplier
Rink Amide or Wang Resin100-200 mesh, 0.3-0.8 mmol/gMajor Lab Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMajor Lab Supplier
Dichloromethane (DCM)ACS GradeMajor Lab Supplier
PiperidineACS GradeMajor Lab Supplier
Coupling Reagents (HATU, HBTU, or DIC/HOBt)Synthesis GradeMajor Lab Supplier
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeMajor Lab Supplier
Trifluoroacetic acid (TFA)Reagent GradeMajor Lab Supplier
Triisopropylsilane (TIS)Reagent GradeMajor Lab Supplier
Diethyl etherAnhydrousMajor Lab Supplier
Acetonitrile (ACN)HPLC GradeMajor Lab Supplier
Step-by-Step Protocol for Coupling

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the peptide-resin is ready for the coupling of the H-L-Lys(Palm)-OMe*HCl residue.

  • Resin Swelling and Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the N-terminal Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Preparation of the Coupling Solution (In Situ Neutralization):

    • In a separate vial, dissolve H-L-Lys(Palm)-OMe*HCl (3 equivalents relative to the resin loading) and your chosen coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution. The DIPEA will neutralize the HCl salt of the α-amino group, liberating the free amine for the coupling reaction, and also facilitate the coupling reaction itself. It is crucial to use a non-nucleophilic base like DIPEA to avoid side reactions.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated H-L-Lys(Palm)-OMe*HCl solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. The steric bulk of the palmitoyl chain may necessitate a longer coupling time compared to standard amino acids.

    • To monitor the completion of the coupling, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Washing and Capping (Optional):

    • After the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

    • If the Kaiser test is positive, indicating incomplete coupling, a second coupling can be performed. Alternatively, any unreacted amino groups can be "capped" by acetylation with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Continuation of Peptide Synthesis:

    • The synthesis can now proceed with the deprotection of the newly introduced α-amino group (which is unprotected after the coupling of H-L-Lys(Palm)-OMeHCl) and coupling of the next Fmoc-protected amino acid. Note: Since H-L-Lys(Palm)-OMeHCl does not have an N-terminal Fmoc group, the next step in the synthesis will be a coupling step, not a deprotection step.

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of H-L-Lys(Palm)-OMe*HCl (in situ Neutralization with DIPEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 NextCoupling Coupling of next Fmoc-Amino Acid Washing2->NextCoupling Cleavage Cleavage & Deprotection (TFA Cocktail) NextCoupling->Cleavage Repeat cycles Purification RP-HPLC Purification Cleavage->Purification Lipopeptide Purified Lipopeptide Purification->Lipopeptide

Caption: Workflow for incorporating H-L-Lys(Palm)-OMe*HCl into a peptide chain using Fmoc-SPPS.

Alternative Strategy: On-Resin Palmitoylation of a Lysine Residue

An alternative to using a pre-formed palmitoylated lysine is to incorporate a lysine residue with an orthogonally protected side chain (e.g., Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Alloc)-OH) into the peptide. Once the peptide is fully assembled, the side-chain protecting group can be selectively removed, and palmitic acid can be coupled to the free ε-amino group.[1]

Orthogonal_Strategy Start Start with Fmoc-Lys(Mtt)-OH Incorporate Incorporate into peptide chain using standard Fmoc-SPPS Start->Incorporate Assemble Complete peptide assembly Incorporate->Assemble Selective_Deprotection Selectively deprotect Mtt group (e.g., dilute TFA in DCM) Assemble->Selective_Deprotection Palmitoylation Couple Palmitic Acid to free ε-amino group Selective_Deprotection->Palmitoylation Final_Cleavage Global deprotection and cleavage from resin Palmitoylation->Final_Cleavage Result Palmitoylated Peptide Final_Cleavage->Result

Caption: Orthogonal strategy for on-resin palmitoylation of a lysine residue.

Cleavage, Deprotection, and Purification

The increased hydrophobicity of palmitoylated peptides introduces specific challenges during cleavage and purification.

Cleavage and Deprotection
  • Cleavage Cocktail: A standard cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) is often sufficient. However, for peptides containing sensitive residues like tryptophan or methionine, a more robust scavenger cocktail may be necessary.

  • Methyl Ester Cleavage: The methyl ester on the palmitoylated lysine is generally stable to TFA cleavage. If the free carboxylic acid is required, the methyl ester can be saponified on-resin prior to cleavage using a mild base, or post-cleavage in solution. However, care must be taken to avoid racemization.[2] Alternatively, cleavage from certain resins with nucleophiles can yield different C-terminal functionalities.[3]

Purification by Reverse-Phase HPLC (RP-HPLC)

The purification of lipopeptides by RP-HPLC is often challenging due to their tendency to aggregate and their poor solubility in aqueous mobile phases.[4][5][6]

ParameterRecommendationRationale
Column C4 or C8 stationary phaseThe less hydrophobic nature of C4 and C8 columns compared to C18 can prevent irreversible binding of the highly hydrophobic lipopeptide.
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile/Isopropanol (e.g., 80:20)The addition of isopropanol can improve the solubility of the lipopeptide and disrupt aggregation.
Gradient A shallow gradient may be required for optimal separation.
Temperature Elevated temperature (40-60 °C)Increased temperature can improve peak shape by reducing viscosity and enhancing solubility.[7]
Sample Preparation Dissolve the crude peptide in a solvent with high organic content (e.g., DMF, DMSO) before diluting with the initial mobile phase.This helps to prevent precipitation of the lipopeptide upon injection.

Characterization by Mass Spectrometry

Mass spectrometry is the primary tool for confirming the identity of the synthesized lipopeptide.[8][9][10]

  • Expected Mass: The monoisotopic mass of the final peptide should be calculated, including the mass of the palmitoyl group (+238.22 Da).

  • Ionization: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are both suitable techniques.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the location of the palmitoylation. The amide bond linking the palmitoyl group to the lysine side chain is generally stable under collision-induced dissociation (CID).[11]

Troubleshooting Common Challenges

ProblemPotential CauseSuggested Solution
Incomplete Coupling of H-L-Lys(Palm)-OMe*HCl Steric hindrance from the palmitoyl chain.Increase coupling time (up to 24 hours), use a more potent coupling reagent (e.g., HATU), or perform a double coupling.
Peptide Aggregation on Resin Increased hydrophobicity of the growing peptide chain.Use a resin with a lower loading capacity, or a PEGylated resin to improve solvation. Microwave-assisted SPPS can also be beneficial.[12][13]
Poor Peak Shape in HPLC On-column aggregation or secondary interactions with the stationary phase.Increase column temperature, add isopropanol to the mobile phase, or switch to a C4 or C8 column.[4]
Low Final Yield Inefficient cleavage, precipitation, or handling losses.Ensure complete cleavage, optimize precipitation conditions (e.g., use cold ether), and handle the hydrophobic peptide carefully to avoid losses on surfaces.[14]

Conclusion

The use of H-L-Lys(Palm)-OMe*HCl provides a direct and efficient method for the site-specific incorporation of a palmitoyl group into synthetic peptides. By understanding the unique chemical properties of this reagent and adapting standard SPPS protocols to address the challenges posed by increased hydrophobicity, researchers can successfully synthesize complex lipopeptides for a wide range of applications. The protocols and troubleshooting guide presented here offer a solid foundation for scientists and drug development professionals to harness the power of peptide lipidation in their research endeavors.

References

  • Moench, B., et al. (2021). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
  • Moench, B., et al. (2021).
  • MtoZ Biolabs. (n.d.).
  • Chen, Y., et al. (2013). Direct Detection of S-Palmitoylation by Mass Spectrometry. Analytical Chemistry.
  • Chen, Y., et al. (2013).
  • Boutin, J. A., & Machin, I. (2019). Chemical Synthesis and Semisynthesis of Lipidated Proteins.
  • BenchChem. (2025). Navigating the Landscape of Palmitoylated Peptide Analysis: A Comparative Guide to MALDI-TOF Mass Spectrometry.
  • CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.
  • Kuhn, K., et al. (2001).
  • Al-Azzam, S., et al. (2024). N-Substituted Iminothiolane (NIT): A Promising Strategy for Protecting Lysine Side Chains for Solid-Phase Peptide Chemistry. Organic Letters.
  • Creative Proteomics. (n.d.).
  • BenchChem. (2025).
  • Amblard, F., et al. (2024).
  • AAPPTec. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Miranda, L. P., & Alewood, P. F. (2020).
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Mayer, M., & Wrodnigg, T. M. (2019). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. PMC.
  • Poirier, M., & Lubell, W. D. (2020). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Rijkers, D. T. S., et al. (2005). A convenient solid phase synthesis of S-palmitoyl transmembrane peptides. DSpace.
  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. PubMed.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Li, J., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Albericio, F., et al. (n.d.). 4.3 Synthesis of Peptides on Solid Supports.
  • Alajlani, M., et al. (2016). Purification of lipopeptides by reversed-phase HPLC on a Thermo...
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Miller, S. C., & Scanlan, T. S. (n.d.). Site-Selective N-Methylation of Peptides on Solid Support.
  • 2BScientific. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Shobharani, P., & Halami, P. M. (2016). Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA. PMC.
  • Saravanan, V., & Das, P. (2016). Development and Scale-up of an Efficient and Green Process for HPLC Purification of Antimicrobial Homologues of Commercially Important Microbial Lipopeptides. ACS Sustainable Chemistry & Engineering.
  • Urban, T., et al. (2013).
  • Miranda, L. P., & Alewood, P. F. (n.d.). In Situ Neutralization Protocols for Boc-SPPS.
  • CEM Corporation. (n.d.).
  • Barale, S. S., et al. (2022). Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK. PMC.
  • BOC Sciences. (n.d.).
  • Fiori, L., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Anguraj, D., et al. (n.d.). Protocols for SPPS; A Standard four-step protocol; B Fmoc in situ...
  • BenchChem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Wipf, P., & Spencer, J. A. (2009). Advances in Solution- and Solid-Phase Synthesis toward the Generation of Natural Product-like Libraries. Chemical Reviews.
  • Bellof, D., & Mutter, M. (n.d.). Solid phase synthesis of protected peptides via photolytic cleavage of the .alpha.-methylphenacyl ester anchoring linkage. The Journal of Organic Chemistry.
  • Nowick, J. S., et al. (2020).
  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Glu-OMe.
  • de la Torre, B. G., & Albericio, F. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing.
  • Kumar, A., et al. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. PMC.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • AAPPTec. (n.d.). Coupling Reagents.
  • Sharma, G., et al. (n.d.). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. PubMed.

Sources

Method

Application Note: Preparation of Self-Adjuvanting Lipopeptide Vaccines Using H-L-Lys(Palm)-OMe·HCl

Target Audience: Researchers, Formulation Scientists, and Immunologists in Subunit Vaccine Development. Introduction & Mechanistic Rationale The transition from whole-pathogen vaccines to highly purified recombinant prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Immunologists in Subunit Vaccine Development.

Introduction & Mechanistic Rationale

The transition from whole-pathogen vaccines to highly purified recombinant proteins and synthetic peptides has significantly improved vaccine safety profiles. However, these subunit antigens often lack the inherent pathogen-associated molecular patterns (PAMPs) required to stimulate a robust immune response, necessitating the use of adjuvants[1].

H-L-Lys(Palm)-OMe·HCl (Palmitoyl-L-Lysine methyl ester hydrochloride) is a highly versatile, commercially available lipidated amino acid building block. It features a single palmitoyl (C16:0) chain conjugated to the ϵ -amino group of a lysine residue, with a free α -amine and a methyl ester-protected C-terminus. This unique structure allows for highly efficient solution-phase chemoselective ligation to peptide antigens, transforming them into self-adjuvanting lipopeptides[2].

The Causality of TLR2 Agonism

The attachment of a palmitoyl moiety mimics the acylated N-terminus of bacterial lipoproteins. When introduced in vivo, these lipidated peptides are recognized by Toll-Like Receptor 2 (TLR2), which forms heterodimers with TLR1 or TLR6 on the surface of Antigen Presenting Cells (APCs) such as dendritic cells and macrophages[3].

Unlike traditional adjuvants (e.g., Alum) that predominantly drive a Th2 (humoral) response, TLR2 engagement by palmitoylated peptides triggers the MyD88-dependent signaling cascade. This leads to the nuclear translocation of NF- κ B, upregulating co-stimulatory molecules (CD80, CD86, MHC-II) and driving the secretion of pro-inflammatory cytokines like IL-12 and TNF- α [4]. Crucially, this pathway facilitates the cross-presentation of exogenous antigens to MHC class I molecules, eliciting a potent CD8+ Cytotoxic T-Lymphocyte (CTL) response essential for clearing viral infections and targeting tumors[5].

TLR2_Signaling Lipopeptide Palmitoylated Antigen (H-L-Lys(Palm)-OMe conjugate) TLR2 TLR2/TLR1 or TLR2/TLR6 Heterodimer Complex Lipopeptide->TLR2 Binds & Dimerizes MyD88 MyD88 Adaptor Protein TLR2->MyD88 Recruits IRAK IRAK1/4 Kinase Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Phosphorylates NFkB NF-κB (Nuclear Translocation) TRAF6->NFkB Pathway Cascade Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) NFkB->Cytokines Gene Transcription DC_Maturation Dendritic Cell Maturation (CD80, CD86, MHC-I/II) NFkB->DC_Maturation Phenotypic Shift

Fig 1: TLR2 signaling pathway activated by palmitoylated peptide adjuvants.

Comparative Analysis of Lipopeptide Adjuvants

The number of lipid chains attached to the peptide backbone dictates the specific TLR heterodimer engaged and the subsequent immunological bias[6]. The table below summarizes the quantitative and qualitative differences between common lipopeptide architectures to guide formulation strategy.

Adjuvant ConstructLipid MoietiesPrimary ReceptorImmune BiasSynthesis ComplexityClinical Application
Mono-Palmitoyl (H-L-Lys(Palm)-OMe) 1 (C16:0)TLR2/TLR6Mixed Th1/Th2 + CD8+ CTLLow (Solution-phase coupling)Viral vaccines, Tumor neoantigens[6]
Pam2Cys 2 (C16:0)TLR2/TLR6Strong Th2, Moderate Th1High (SPPS aggregation risks)Mucosal immunity, Bacterial targets[7]
Pam3Cys 3 (C16:0)TLR2/TLR1Strong Th2Very High (Requires specialized resins)Malaria, HIV subunit vaccines[7]

Data synthesized from established structure-activity relationship studies on TLR2 agonists[6][7].

Experimental Protocols

Protocol A: Solution-Phase Synthesis of Palmitoylated Peptide Antigens

Scientific Rationale: Solid-Phase Peptide Synthesis (SPPS) of highly hydrophobic lipopeptides often results in severe aggregation, incomplete deprotection, and poor yields[1]. By utilizing H-L-Lys(Palm)-OMe·HCl in a solution-phase chemoselective ligation with a pre-purified, fully deprotected peptide antigen (containing an activated C-terminus or a specific side-chain carboxylate), we bypass steric hindrance and drastically improve the final yield and purity of the self-adjuvanting construct[6].

Reagents:

  • Target Peptide Antigen (C-terminal free acid, >95% purity)

  • H-L-Lys(Palm)-OMe·HCl (Lipid anchor)

  • HATU (Coupling reagent)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Peptide Activation: Dissolve the purified peptide antigen (1.0 eq) in anhydrous DMF to a concentration of 10 mg/mL. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to generate the active O7-azabenzotriazole ester. Causality: Pre-activation prevents the lipid amine from competing with side reactions and ensures rapid coupling.

  • Lipid Conjugation: Add H-L-Lys(Palm)-OMe·HCl (1.5 eq) directly to the reaction mixture. Stir continuously at room temperature under a nitrogen atmosphere for 2–4 hours.

  • Reaction Monitoring: Monitor the reaction progress via LC-MS. The disappearance of the starting peptide mass and the appearance of the target mass (+380 Da corresponding to the Lys(Palm)-OMe addition) indicates completion.

  • Precipitation: Quench the reaction by adding a 10-fold volume of ice-cold diethyl ether. Centrifuge at 4,000 x g for 10 minutes to pellet the crude lipopeptide. Wash the pellet twice with cold ether to remove residual DMF and DIPEA.

  • Purification: Dissolve the pellet in a 50:50 mixture of Water/Acetonitrile (containing 0.1% TFA) and purify via semi-preparative RP-HPLC using a C4 or C8 column. Causality: C18 columns bind palmitoylated peptides too strongly, leading to peak broadening and poor recovery. C4/C8 stationary phases provide optimal resolution for lipidated macromolecules.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final self-adjuvanting vaccine construct as a white powder.

Synthesis_Workflow Antigen Purified Peptide Antigen (Free Carboxylate) Activation Activation (HATU / DIPEA / DMF) Antigen->Activation Coupling Solution-Phase Coupling (2-4 hrs) Activation->Coupling Lipid H-L-Lys(Palm)-OMe·HCl Lipid->Coupling Nucleophilic Attack Purification RP-HPLC Purification (C4/C8 Column) Coupling->Purification Ether Precipitation Final Lyophilized Lipopeptide Vaccine Purification->Final >95% Purity

Fig 2: Solution-phase chemoselective ligation workflow for lipopeptide synthesis.

Protocol B: Formulation of Liposomal Nanocarriers for In Vivo Delivery

Scientific Rationale: While mono-palmitoylated peptides are water-soluble compared to their tri-palmitoylated counterparts, formulating them into liposomes drastically enhances their uptake by dendritic cells. The lipid tail of the H-L-Lys(Palm)-OMe moiety intercalates seamlessly into the phospholipid bilayer, orienting the peptide antigen outward for optimal B-cell receptor recognition and subsequent APC phagocytosis.

Step-by-Step Methodology:

  • Lipid Film Hydration: In a round-bottom flask, dissolve DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and the synthesized Lipopeptide in a molar ratio of 65:30:5 using a 2:1 (v/v) mixture of Chloroform/Methanol.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, uniform lipid film forms on the flask wall. Dry under a high vacuum overnight to remove trace solvents.

  • Hydration: Hydrate the lipid film with sterile PBS (pH 7.4) to achieve a final lipid concentration of 10 mg/mL. Vortex vigorously for 10 minutes at 60°C (above the phase transition temperature of DSPC) to form multilamellar vesicles (MLVs).

  • Extrusion (Self-Validation Step): Pass the MLV suspension 11 times through a mini-extruder equipped with a 100 nm polycarbonate membrane at 60°C.

  • Quality Control: Analyze the resulting large unilamellar vesicles (LUVs) via Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average diameter of 100–120 nm with a Polydispersity Index (PDI) < 0.15.

Quality Control and Biological Validation

To ensure the trustworthiness and self-validating nature of the synthesized adjuvant, the following assays must be conducted prior to in vivo studies:

  • Mass Spectrometry (ESI-MS): Confirm the exact molecular weight of the conjugate. The presence of the methyl ester (+14 Da relative to the free acid) must be verified to ensure the C-terminus of the lipid anchor remained intact during coupling.

  • In Vitro TLR2 Reporter Assay: Utilize HEK-Blue™ TLR2 cells (which co-express human TLR2 and an NF- κ B-inducible SEAP reporter gene). Treat the cells with serial dilutions of the lipopeptide (1 ng/mL to 10 µg/mL). Quantify SEAP secretion using a spectrophotometer at 620 nm. A dose-dependent colorimetric shift validates the functional biological activity of the synthesized TLR2 agonist[3].

References

  • Lipopeptides for Vaccine Development Bioconjugate Chemistry (ACS Publications)[Link]

  • Targeting TLR2 for Vaccine Development National Institutes of Health (PMC)[Link]

  • Protective Immunity Against Ocular Herpes Simplex Virus Infection by Immunization With Glycoprotein D Epitopes Extended by N–Epsilon–Palmitoyl–Lysine Moiety Investigative Ophthalmology & Visual Science (IOVS)[Link]

  • Linear and Branched Glyco-Lipopeptide Vaccines Follow Distinct Cross-Presentation Pathways and Generate Different Magnitudes of Antitumor Immunity PLOS One[Link]

  • Th-Cytotoxic T-Lymphocyte Chimeric Epitopes Extended by Nε-Palmitoyl Lysines Induce Herpes Simplex Virus Type 1-Specific Effector CD8+ Tc1 Responses Journal of Virology (ASM Journals)[Link]

  • TLR-Based Immune Adjuvants National Institutes of Health (PMC)[Link]

Sources

Application

Application Note: Incorporation of H-L-Lys(Palm)-OMe·HCl into Liposomal Membranes for Targeted Delivery and Surface Functionalization

Executive Summary H-L-Lys(Palm)-OMe·HCl (CAS: 890026-44-5 / 890082-89-0) is a highly specialized lipidated amino acid derivative utilized in the formulation of []. By featuring a hydrophobic palmitoyl (C16) chain conjuga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

H-L-Lys(Palm)-OMe·HCl (CAS: 890026-44-5 / 890082-89-0) is a highly specialized lipidated amino acid derivative utilized in the formulation of []. By featuring a hydrophobic palmitoyl (C16) chain conjugated to the L-lysine core and a methyl-esterified C-terminus, this molecule acts as an amphiphilic anchor[2]. The free α-amino group remains at the aqueous interface, providing a reactive, positively charged moiety. This guide details the physicochemical rationale, formulation strategies, and validated protocols for incorporating H-L-Lys(Palm)-OMe·HCl into stable large unilamellar vesicles (LUVs) for drug delivery, 3[3], and surface bioconjugation.

Physicochemical Profiling & Mechanistic Insights

To design a self-validating experimental system, researchers must understand the causality behind the molecule's structural domains:

  • The Palmitoyl Anchor (C16): Matches the hydrophobic tail length of common helper phospholipids (e.g., DPPC, POPC). This ensures stable van der Waals interactions within the lipid bilayer core without inducing phase separation or membrane destabilization[4].

  • The Methyl Ester (-OMe): Neutralizes the native carboxyl group of the lysine residue. This prevents zwitterionic charge cancellation, ensuring the lipid maintains a net positive charge and avoiding unwanted side-reactions during downstream crosslinking.

  • The α-Amino Group (-NH2): With a pKa of approximately 9.0, it remains protonated (-NH3⁺) at physiological pH (7.4). This provides electrostatic repulsion between vesicles (enhancing colloidal stability) and serves as a primary amine handle for .

Quantitative Data Summary

Table 1: Physicochemical Properties & Formulation Parameters

ParameterValue / DescriptionRationale / Impact
Molecular Weight 435.09 g/mol Required for precise molar ratio calculations during lipid blending[2].
Critical Mole Fraction 5 – 15 mol%As a single-tailed amphiphile (cone-shaped), exceeding 20 mol% disrupts the bilayer packing parameter, risking micellization instead of vesicle formation.
Helper Lipids POPC, DOPC, CholesterolCylindrical lipids (POPC) and cholesterol fill interstitial voids, stabilizing the bilayer against the curvature induced by the single-chain anchor[3].
Hydration pH 7.0 – 7.4Ensures >95% protonation of the α-amino group for maximum cationic surface charge and reactivity.

Formulation Strategy & Causality (Expertise & Experience)

When incorporating a single-chain lipidated amino acid into a bilayer, the geometric packing parameter is the most critical variable. Single-chain lipids naturally tend to form micelles due to their conical shape. To force them into a planar bilayer (vesicle), they must be intercalated with cylindrical lipids and rigidifiers.

  • Causality of Solvent Choice: The lipid mixture must be dissolved in a chloroform/methanol blend (typically 9:1 v/v) to ensure complete solvation of both the highly hydrophobic cholesterol and the more polar hydrochloride salt of the lysine derivative.

  • Causality of Vacuum Desiccation: Residual chloroform can fluidize the bilayer, leading to premature vesicle fusion, increased permeability, and a highly polydisperse size distribution. Overnight desiccation is non-negotiable.

  • Causality of Extrusion: Thin-film hydration spontaneously forms multilamellar vesicles (MLVs) with heterogeneous sizes.5 forces these into monodisperse large unilamellar vesicles (LUVs), which is strictly required for reproducible bioconjugation and stable systemic circulation[5].

Step-by-Step Experimental Protocols

Protocol A: Preparation of H-L-Lys(Palm)-OMe Functionalized LUVs (100 nm)

Self-Validation Checkpoint: Successful formulation will yield a translucent suspension with a Polydispersity Index (PDI) < 0.15 and a Zeta Potential of +30 to +50 mV. A milky suspension indicates incomplete extrusion or lipid phase separation.

Materials:

  • H-L-Lys(Palm)-OMe·HCl

  • POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4 (Amine-free)

Methodology:

  • Lipid Blending: In a glass round-bottom flask, combine POPC, Cholesterol, and H-L-Lys(Palm)-OMe·HCl at a molar ratio of 65:30:5. Dissolve in 2 mL of Chloroform:Methanol (9:1 v/v) to achieve a total lipid concentration of 10 mg/mL.

    • Expert Insight: Do not exceed 10 mol% of the Lys(Palm) derivative if the end goal is bioconjugation; higher ratios (up to 20%) are only recommended for 3[3].

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (150 mbar) at 40°C for 30 minutes until a uniform, dry lipid film forms on the flask wall[4].

  • Vacuum Desiccation: Place the flask in a vacuum desiccator overnight to remove all trace organic solvents.

  • Hydration: Add 1 mL of pre-warmed PBS (pH 7.4) to the flask. Agitate via vortexing for 10 minutes at 40°C (above the phase transition temperature of the lipid mixture) to 6[6].

  • Extrusion: Pass the MLV suspension through a mini-extruder equipped with a 100 nm polycarbonate membrane for 21 passes.

    • Expert Insight: Always end on an odd number of passes. This ensures the final extrudate is collected in the clean destination syringe, leaving any large, unextruded MLVs behind in the origin syringe[6].

  • Characterization: Measure Dynamic Light Scattering (DLS) and Zeta Potential. Store at 4°C under argon; do not freeze.

Protocol B: Surface Bioconjugation via NHS-Ester Chemistry

This protocol utilizes the surface-exposed α-amino groups of H-L-Lys(Palm)-OMe for attaching a targeting ligand (e.g., an NHS-activated fluorophore or peptide).

Methodology:

  • Buffer Verification: Ensure the liposomes from Protocol A are in an amine-free buffer (like PBS or HEPES). Tris(hydroxymethyl)aminomethane must be strictly avoided as its primary amine will compete for the NHS-ester, quenching the reaction.

  • Ligand Addition: Dissolve the NHS-ester functionalized ligand in anhydrous DMSO. Keep the final DMSO concentration below 5% v/v in the aqueous liposome suspension to prevent membrane rupture.

  • Reaction: Add the NHS-ligand to the liposome suspension at a 2:1 molar ratio (Ligand : Surface Lysine). Note: Only ~50% of the Lys(Palm) molecules are located on the outer leaflet; calculate molarity accordingly.

  • Incubation: Stir gently for 2 hours at room temperature in the dark.

  • Purification: Remove unreacted ligand via Size Exclusion Chromatography (SEC) using a Sephadex G-25 column equilibrated with PBS.

Visualizations

Workflow A Lipid Mixture (POPC, Chol, Lys-Palm) in Chloroform B Rotary Evaporation & Vacuum Drying A->B C Thin Lipid Film B->C D Hydration (PBS, pH 7.4) C->D E Multilamellar Vesicles (MLVs) D->E F Extrusion (100 nm pore) E->F G Unilamellar Vesicles (LUVs) F->G

Experimental workflow for the formulation of H-L-Lys(Palm)-OMe functionalized liposomes.

Logic cluster_0 H-L-Lys(Palm)-OMe·HCl Structural Domains cluster_1 Functional Outcomes in Liposomes N1 Palmitoyl Chain (C16) Hydrophobic Tail O1 Bilayer Core Insertion (Anchoring) N1->O1 Hydrophobic Effect N2 Alpha-Amino Group Hydrophilic Head O2 Positive Surface Charge (pKa ~9.0) N2->O2 Protonation at pH 7.4 N3 Methyl Ester C-Terminus O3 Prevents Anionic Repulsion N3->O3 Neutralization O4 Nucleic Acid Complexation (Lipoplexes) O2->O4 Electrostatic Attraction O5 Covalent Bioconjugation (NHS/EDC) O2->O5 Primary Amine Reactivity

Logical relationship between molecular domains of H-L-Lys(Palm)-OMe and liposomal functions.

References

  • H-L-Lys(Palm)-OMe - (CAS 890082-89-0) - Amino Acids | BocSci |

  • H-L-Lys(Palm)-OMe*HCl CAS#: 890026-44-5 | ChemicalBook | 2

  • Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis | MDPI | 3

  • Efficiency of Liposomes in the Delivery of a Photosensitizer Controlled by the Stereochemistry of a Gemini Surfactant Component | ACS Molecular Pharmaceutics | 4

  • Preparation of Liposome Conjugates and Derivatives | ResearchGate | 7

  • Liposomes: Protocol | I, Nanobot (Github.io) |6

  • Lipid Modification and Membrane Localization of Proteins in Cell-Free System | ACS Synthetic Biology | 5

Sources

Method

Advanced In Vitro Cell Penetration Assays for H-L-Lys(Palm)-OMe*HCl Lipopeptide Derivatives

Introduction & Mechanistic Rationale H-L-Lys(Palm)-OMe*HCl (N-ε-palmitoyl-L-lysine methyl ester hydrochloride) is a highly versatile, amphiphilic building block frequently utilized in the development of cell-penetrating...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

H-L-Lys(Palm)-OMe*HCl (N-ε-palmitoyl-L-lysine methyl ester hydrochloride) is a highly versatile, amphiphilic building block frequently utilized in the development of cell-penetrating lipopeptides, self-assembling nanomaterials, and targeted drug delivery systems. Structurally, it features a hydrophobic palmitoyl (C16) chain conjugated to the ε-amine of lysine, a protected C-terminus (methyl ester), and a free, protonated α-amine.

The palmitoylated lysine acts as a hydrophobic core, driving spontaneous membrane interaction, lipid raft partitioning, and subsequent membrane destabilization or endocytosis[1]. However, the surfactant-like nature of lipidated peptides presents a unique analytical challenge: differentiating true intracellular internalization from mere plasma membrane adherence or membrane lysis. To address this, the protocols detailed below are engineered as self-validating systems , employing enzymatic stripping, fluorescence quenching, and thermodynamic blocks to ensure absolute data integrity[2].

Pathway A H-L-Lys(Palm)-OMe (Amphiphilic Cation) B Plasma Membrane Partitioning A->B Hydrophobic insertion C Endocytosis (Energy-Dependent) B->C 37°C D Direct Translocation (Energy-Independent) B->D 4°C E Intracellular Accumulation C->E D->E

Fig 1. Membrane partitioning and internalization pathways of palmitoylated lysine derivatives.

The Self-Validating Experimental Framework

To establish trustworthiness in your penetration data, your experimental design must account for the physical properties of the palmitoyl chain. Lipidated carriers predominantly utilize lipid raft-mediated endocytosis[3]. Therefore, our methodology relies on three pillars of validation:

  • Thermodynamic Validation (4°C vs. 37°C): Incubating parallel cohorts at 4°C halts ATP-dependent endocytosis. Any residual uptake observed at 4°C indicates direct membrane translocation[4].

  • Spatial Validation (Enzymatic Stripping): The palmitoyl chain anchors aggressively to the outer lipid leaflet. Using Trypsin-EDTA rather than mechanical scraping is imperative; trypsin enzymatically cleaves surface proteins and strips away externally adhered lipopeptides, preventing false-positive flow cytometry signals[2].

  • Viability Validation (Membrane Integrity): High concentrations of lipopeptides can exceed their Critical Micelle Concentration (CMC), acting as detergents that lyse cells. Flow cytometry protocols for peptide uptake require careful viability counter-screening to ensure uptake is physiological[5].

Quantitative Data Interpretation Matrix

Before executing the protocols, it is critical to understand the expected quantitative outcomes based on the internalization mechanism. The following table summarizes the expected data shifts across different assay conditions.

Cellular Interaction Mechanism37°C Uptake (Flow Cytometry)4°C Uptake (Flow Cytometry)Post-Trypsin Signal RetentionTrypan Blue Quenching EffectLDH Release (Cytotoxicity)
Surface Adhesion Only HighHighLow (<10%) Complete QuenchingBaseline
Receptor/Raft Endocytosis HighLow (<5%) High (>90%)MinimalBaseline
Direct Translocation HighHighHigh (>90%)MinimalBaseline
Membrane Lysis (Artifact) HighHighVariableMinimal (Dye enters cell)High (>50%)

Step-by-Step Methodologies

Pre-requisite: The free α-amine of H-L-Lys(Palm)-OMeHCl must be conjugated to a fluorophore (e.g., FITC-NCS or TAMRA-NHS ester) via standard N-terminal labeling chemistry prior to these assays.*

Protocol A: Quantitative Uptake via Flow Cytometry

This protocol quantifies the exact population of cells that have successfully internalized the lipopeptide.

Protocol N1 Seed Cells (24h Incubation) N2 Incubate with Lipopeptide N1->N2 N3 Wash & Trypsinize (Strip Surface) N2->N3 N4 Resuspend in PBS + Propidium Iodide N3->N4 N5 Flow Cytometry Acquisition N4->N5

Fig 2. Step-by-step flow cytometry workflow for quantifying lipopeptide internalization.

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa or HaCaT cells at a density of 1×105 cells/well in a 24-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Preparation: Wash cells twice with warm PBS. Causality: Serum proteins (like BSA) strongly bind the palmitoyl chain, acting as a sink and artificially lowering the effective concentration. Assays must be initiated in serum-free Opti-MEM or equivalent.

  • Dosing: Apply the fluorophore-conjugated H-L-Lys(Palm)-OMe derivative (typically 1–10 µM) in serum-free media.

  • Thermodynamic Incubation: Incubate one plate at 37°C and a parallel control plate at 4°C for 30 to 60 minutes.

  • Enzymatic Stripping: Remove media and wash twice with PBS. Add 100 µL of 0.25% Trypsin-EDTA per well and incubate for 5–10 minutes at 37°C. Causality: This removes extracellularly bound lipopeptides that would otherwise skew the fluorescence data[2].

  • Harvesting: Neutralize trypsin with serum-containing media, transfer to microcentrifuge tubes, and pellet at 300 × g for 5 minutes.

  • Viability Staining: Resuspend the pellet in 300 µL of cold PBS containing 1 µg/mL Propidium Iodide (PI). Causality: PI cannot penetrate intact membranes. Gating out PI-positive cells ensures you are only measuring peptide uptake in healthy, living cells, eliminating false positives from necrotic cells.

  • Acquisition: Analyze a minimum of 10,000 viable events using a flow cytometer (e.g., FITC channel for the peptide, PE/PerCP channel for PI).

Protocol B: Subcellular Localization via Confocal Microscopy

While flow cytometry provides bulk quantitative data, confocal microscopy validates the subcellular fate (e.g., endosomal entrapment vs. cytosolic delivery) of the palmitoylated derivative.

Step-by-Step Procedure:

  • Seeding: Seed cells ( 5×104 cells/dish) in 35 mm glass-bottom confocal dishes. Incubate for 24 hours.

  • Staining: Pre-stain nuclei with Hoechst 33342 (1 µg/mL) for 15 minutes. Wash thrice with PBS.

  • Dosing: Add the fluorescent lipopeptide in serum-free media and incubate for the desired time (e.g., 30 mins) at 37°C.

  • Extracellular Quenching: Immediately prior to imaging, replace the media with PBS containing 0.04% Trypan Blue. Causality: Trypan Blue is a cell-impermeable dye that absorbs green fluorescence (quenching FITC). It instantly extinguishes the signal of any lipopeptide stuck to the outer membrane, ensuring that only true intracellular fluorescence is visualized.

  • Imaging: Image using a confocal laser scanning microscope. Look for punctate fluorescence (indicating endosomal entrapment, common for lipid-driven endocytosis) versus diffuse fluorescence (indicating endosomal escape or direct translocation).

Protocol C: Cytotoxicity Counter-Screen (LDH Release)

Because palmitoylated lysines can act as biosurfactants, their penetration must be distinguished from membrane lysis.

Step-by-Step Procedure:

  • Dosing: Treat cells in a 96-well plate with a concentration gradient of the lipopeptide (0.1 µM to 100 µM) for 1 to 4 hours.

  • Supernatant Collection: Centrifuge the plate at 250 × g for 5 minutes. Transfer 50 µL of the supernatant to a new plate.

  • LDH Assay: Add 50 µL of Lactate Dehydrogenase (LDH) reaction mixture. Causality: LDH is a cytosolic enzyme. Its presence in the extracellular media is a direct, quantitative indicator of membrane rupture.

  • Analysis: Measure absorbance at 490 nm. If the concentration used for the penetration assay yields >10% LDH release compared to the lysis control, the "uptake" observed in Protocol A is likely an artifact of membrane destruction.

References

  • High Charge Density in Peptide Dendrimers is Required to Destabilize Membranes: Insights into Endosome Evasion.
  • How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. PMC - NIH.
  • Cell-Penetrating Peptide-engineered Solid Lipid Nanoparticles for Enhanced Endocytotic Internalization and Transdermal Penetration.
  • Cell-Penetrating Peptides: A Comparative Study on Lipid Affinity and Cargo Delivery Properties. PMC - NIH.
  • First Steps toward the Design of Peptides that Influence the Intracellular Palmitoyl

Sources

Application

Application Note: Formulation and Characterization of H-L-Lys(Palm)-OMe*HCl Self-Assembling Hydrogels

Target Audience: Formulation Scientists, Biomaterials Researchers, and Drug Delivery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Overview Lipoam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Biomaterials Researchers, and Drug Delivery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Overview

Lipoamino acids (LAAs) represent a highly versatile class of biomaterials that bridge the structural gap between lipids and peptides[1]. Among these, H-L-Lys(Palm)-OMe*HCl (N-ε-palmitoyl-L-lysine methyl ester hydrochloride) has emerged as a potent building block for supramolecular hydrogels.

As a Senior Application Scientist, it is critical to understand the causality behind this molecule's self-assembly behavior rather than merely observing the macroscopic gelation. The molecule consists of three functional domains:

  • The Hydrophobic Tail: A C16 palmitoyl chain conjugated to the ε-amine, which drives hydrophobic collapse in aqueous media.

  • The Hydrogen-Bonding Core: The amide linkage at the ε-position facilitates intermolecular hydrogen bonding, promoting 1D anisotropic growth into nanofibers[2].

  • The Charged Headgroup: The α-amine is present as a hydrochloride salt ( ). At low pH, electrostatic repulsion between these protonated amines prevents macroscopic gelation, maintaining the system as a fluid micellar or fibrillar suspension.

The Gelation Trigger: To induce hydrogelation, the electrostatic repulsion must be screened or partially neutralized. By shifting the pH to physiological levels (pH 7.4) or introducing shielding counterions (e.g., via PBS), the delicate balance of forces shifts. Van der Waals interactions and hydrogen bonding overcome the reduced electrostatic repulsion, causing the 1D nanofibers to entangle into a rigid, 3D macroscopic hydrogel network[3].

G Monomer Lipoamino Acid Monomer (H-L-Lys(Palm)-OMe) Screening Charge Screening / pH Shift (Intermolecular H-bonding) Monomer->Screening Trigger Nanofiber 1D Anisotropic Growth (Nanofiber Formation) Screening->Nanofiber Hydrophobic Collapse Hydrogel 3D Network Entanglement (Macroscopic Hydrogel) Nanofiber->Hydrogel Cross-linking

Supramolecular self-assembly pathway of H-L-Lys(Palm)-OMe to a 3D hydrogel.

Physicochemical Properties & Formulation Data

Before initiating the protocol, it is essential to establish the baseline parameters of the active compound and the target formulation metrics.

Table 1: Physicochemical Properties of H-L-Lys(Palm)-OMe*HCl

ParameterSpecificationCausality / Impact on Formulation
CAS Number 890026-44-5[4]Unique identifier for procurement and QA/QC.
Molecular Weight 435.09 g/mol Required for precise molarity calculations during co-assembly.
Solubility (Aqueous) Poor (Direct)Extreme hydrophobicity of the C16 chain necessitates a solvent-switch method.
Solubility (Organic) High (DMSO, EtOH)Allows for the creation of highly concentrated monomeric stock solutions.
Critical Gelation Conc. (CGC) ~1.5 - 2.0 wt%Minimum concentration required for sufficient fiber entanglement.

Table 2: Target Formulation Matrix for Drug Delivery Applications

Formulation IDLAA ConcentrationCo-Solvent RatioTrigger MechanismStorage Modulus (G')
HG-Low 1.5 wt%5% DMSOpH shift (7.4)~1,200 Pa
HG-Med 3.0 wt%5% DMSOpH shift (7.4)~4,500 Pa
HG-High 5.0 wt%10% DMSOpH shift (7.4)~12,000 Pa

Step-by-Step Experimental Protocol

Note: Direct addition of H-L-Lys(Palm)-OMeHCl powder to aqueous buffers will result in localized precipitation and heterogeneous clumping. To ensure a self-validating, reproducible system, we employ a solvent-switch methodology .*

Phase 1: Stock Solubilization
  • Weighing: Accurately weigh 30.0 mg of H-L-Lys(Palm)-OMe*HCl powder into a sterile 2.0 mL glass vial.

  • Organic Solubilization: Add 50 µL of molecular biology grade Dimethyl Sulfoxide (DMSO).

  • Agitation: Vortex the vial for 60 seconds, followed by mild sonication (bath sonicator, room temperature) for 2 minutes until the solution is completely optically clear. Scientific Rationale: DMSO disrupts premature hydrophobic interactions, ensuring the LAA is in a monomeric state.

Phase 2: Aqueous Dispersion & Triggering
  • Aqueous Injection: Rapidly inject 850 µL of sterile, deionized water (ddH2O) into the DMSO stock while vortexing continuously. The solution will become slightly opalescent, indicating the formation of nanoscale micelles/short fibers.

  • pH Titration (The Trigger): The current pH will be acidic due to the HCl salt. Slowly add 0.1 M NaOH in 5 µL aliquots, mixing gently after each addition, until the pH reaches 7.2 - 7.4. Alternatively, use 100 µL of 10X PBS to simultaneously adjust pH and provide ionic screening.

  • Annealing: Immediately transfer the vial to a 37°C incubator. Do not disturb the vial for 2 to 4 hours. Scientific Rationale: Quiescent incubation allows the kinetically trapped aggregates to undergo thermodynamically driven 1D elongation and subsequent 3D entanglement.

Phase 3: Validation & Quality Control
  • Tube Inversion Test: Invert the vial by 180 degrees. If the hydrogel supports its own weight without flowing for 30 seconds, macroscopic gelation is confirmed.

  • Rheological Amplitude Sweep: Transfer a 200 µL aliquot to a rheometer (cone-plate geometry). Perform a strain sweep (0.1% to 100% strain at 1 Hz) to determine the linear viscoelastic region (LVER) and the yield stress.

W Step1 1. Solubilization Dissolve in organic co-solvent (DMSO) Step2 2. Aqueous Dispersion Add to ddH2O under vortex Step1->Step2 Step3 3. pH Trigger Titrate with 0.1M NaOH to pH 7.4 Step2->Step3 Step4 4. Annealing Incubate at 37°C for 2-4 hours Step3->Step4 Step5 5. Validation Tube inversion & Rheology Step4->Step5

Step-by-step experimental workflow for formulating H-L-Lys(Palm)-OMe hydrogels.

Troubleshooting & Field-Proven Insights

  • Issue: Premature Precipitation instead of Gelation.

    • Causality: The pH was raised too rapidly, or the local concentration of NaOH was too high, causing the LAA to crash out of solution before fibers could elongate.

    • Solution: Use a weaker base or a buffered system (like 1X PBS) to induce a slower, more homogeneous charge screening process.

  • Issue: Weak Hydrogel (Low Storage Modulus).

    • Causality: The formulation is below the Critical Gelation Concentration (CGC), or the annealing temperature was too low, hindering the hydrophobic collapse of the palmitoyl chains.

    • Solution: Increase the LAA concentration to at least 3.0 wt% and ensure strict adherence to the 37°C annealing step.

  • Issue: Cytotoxicity in Cell Culture Applications.

    • Causality: Residual DMSO from the solvent-switch method or unreacted free amines disrupting cell membranes (cationic toxicity)[5].

    • Solution: Limit DMSO to <1% final volume, or switch to an ethanol-based injection method. Ensure the pH is fully neutralized to minimize free cationic charge density.

References

  • IntechOpen. "Amino Acid-Based Surfactants for Biomedical Applications." IntechOpen, 2017. Available at:[Link]

  • ResearchGate. "Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors." ResearchGate, 2019. Available at:[Link]

  • PubMed (NIH). "Self-Assembled Palmitoyl-Glycine-Histidine as a Permeation Enhancer for Transdermal Delivery." Langmuir, 2021. Available at:[Link]

  • The University of Queensland eSpace. "Recent advances in self-assembled peptides." UQ eSpace, 2016. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for H-L-Lys(Palm)-OMe*HCl

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the aqueous solubilization of highly hydrophobic lipidated amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the aqueous solubilization of highly hydrophobic lipidated amino acids.

Here, we address the specific physicochemical hurdles associated with H-L-Lys(Palm)-OMe*HCl and provide validated, self-correcting workflows to ensure experimental integrity.

Part 1: Molecular Diagnostics & FAQs

Q: Why does H-L-Lys(Palm)-OMe*HCl form gels or precipitate in standard aqueous biological buffers? A: The difficulty stems from the molecule's severe amphiphilic imbalance. The palmitoyl (C16) chain conjugated to the epsilon-amino group drives strong hydrophobic collapse and aggregation in water[1]. Furthermore, the C-terminal methyl ester neutralizes the negative charge typically provided by a free carboxylate. This leaves only the α -amine (protonated as an HCl salt) to interact with water. Consequently, the molecule acts as a powerful surfactant with a very low critical micelle concentration (CMC), leading to immediate micelle formation, gelling, or precipitation rather than true dissolution.

Q: Can I dissolve the lyophilized powder directly into PBS or cell culture media? A: No. Direct aqueous dissolution of peptides or amino acids with >50% hydrophobic character typically fails and leads to irreversible aggregation[2]. The authoritative approach is a biphasic strategy: primary solvation in a water-miscible organic solvent, followed by controlled, dropwise dilution into the aqueous phase[3].

Q: How does pH impact the solubility of this specific derivative? A: pH is a critical variable. The α -amine must remain fully protonated to maintain the molecule's single positive charge, which is its only source of aqueous polarity. At basic pH levels, the amine deprotonates, rendering the entire molecule uncharged and completely insoluble[1]. Maintaining a slightly acidic to neutral pH (pH 5.0–6.5) is required to maximize solubility while avoiding acid-catalyzed ester hydrolysis.

Q: How can I keep the molecule in solution once diluted into an aqueous buffer? A: If co-solvents (like DMSO) are insufficient or toxic to your assay, Cyclodextrins (CDs) are the premier alternative. Molecules like α -cyclodextrin or Hydroxypropyl- β -cyclodextrin (HP- β -CD) possess a hydrophobic internal cavity that physically encapsulates the C16 fatty acid chain[4]. This host-guest complexation masks the hydrophobic tail from the aqueous environment, significantly enhancing water solubility without permanently altering the molecule's chemical structure[5].

Part 2: Quantitative Solubilization Profiles

To assist in experimental planning, the following table summarizes the expected solubility limits and mechanistic behaviors of H-L-Lys(Palm)-OMe*HCl across different solvent matrices.

Solubilization MatrixExpected Max ConcentrationVisual StateMechanistic Rationale
100% Aqueous Buffer (pH 7.4) < 0.1 mg/mLHeavy PrecipitationHydrophobic exclusion of the C16 chain forces rapid aggregation.
100% DMSO (Primary Stock) > 50.0 mg/mLOptically ClearComplete disruption of hydrophobic packing and hydrogen bonding.
5% DMSO in Aqueous (pH 5.5) ~ 1.0 mg/mLClear to OpalescentCo-solvent mediated stabilization; near the critical aggregation limit.
10% HP-β-CD in Aqueous 5.0 - 10.0 mg/mLOptically ClearHost-guest encapsulation of the palmitoyl tail prevents micellization.

Part 3: Solubilization Workflow Diagram

The following logical workflow illustrates the decision-making process for achieving a stable aqueous solution.

SolubilizationWorkflow Start Lyophilized Powder H-L-Lys(Palm)-OMe*HCl DMSO Step 1: Add 100% DMSO (Target: 10-50 mM Stock) Start->DMSO Check1 Visual Check: Is solution optically clear? DMSO->Check1 Sonicate Intervention: Sonicate & Warm (37°C) Check1->Sonicate No (Opalescent) Aqueous Step 2: Dropwise addition into Aqueous Buffer (with HP-β-CD) Check1->Aqueous Yes (Clear) Sonicate->Check1 Check2 Visual Check: Cloudiness or Precipitation? Aqueous->Check2 Adjust Intervention: Adjust pH to 5.0-6.0 or increase CD ratio Check2->Adjust Yes (Cloudy) Success Success: Homogeneous Solution Ready Check2->Success No (Clear) Adjust->Check2

Biphasic solubilization workflow for H-L-Lys(Palm)-OMe*HCl using organic and aqueous carriers.

Part 4: Validated Experimental Protocols

This protocol utilizes a self-validating biphasic approach combining organic primary solvation with cyclodextrin-mediated aqueous stabilization.

Protocol: Co-Solvent & Cyclodextrin Integration

Objective: Achieve a final aqueous concentration of 2 mg/mL for biological assays.

Step 1: Primary Solvation (Organic Phase)

  • Allow the lyophilized vial of H-L-Lys(Palm)-OMe*HCl to equilibrate to room temperature before opening to prevent condensation[2].

  • Add 100% cell-culture grade DMSO to achieve a highly concentrated stock (e.g., 50 mg/mL).

  • Causality: High-concentration organic solvation prevents the molecules from interacting with each other, breaking pre-existing hydrophobic aggregates.

  • Self-Validation Checkpoint 1: Hold the tube against a dark background and shine a light through it (testing for the Tyndall effect). If the solution scatters light (appears milky), micelles are present. Sonicate in a water bath at 37°C for 5 minutes until optically clear.

Step 2: Carrier Buffer Preparation (Aqueous Phase)

  • Prepare your target aqueous buffer (e.g., 50 mM Acetate or slightly acidic PBS, pH 5.5).

  • Dissolve Hydroxypropyl- β -cyclodextrin (HP- β -CD) into the buffer at a 10% (w/v) concentration.

  • Causality: Preparing the cyclodextrin in the receiving buffer ensures that empty hydrophobic cavities are immediately available to encapsulate the palmitoyl chains the moment they enter the aqueous environment[5].

Step 3: Dropwise Integration

  • Place the aqueous carrier buffer on a magnetic stirrer at medium speed.

  • Using a micropipette, add the DMSO stock solution dropwise (1 drop every 3-5 seconds) directly into the vortex of the stirring aqueous buffer[2].

  • Causality: Rapid injection causes localized "solvent shock," forcing the C16 chains to aggregate before the cyclodextrin can encapsulate them. Dropwise addition ensures the local concentration of the lipidated amino acid never exceeds its critical aggregation concentration during mixing.

Step 4: Final Validation

  • Allow the solution to stir for 15 minutes to ensure complete host-guest equilibrium.

  • Self-Validation Checkpoint 2: Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic white pellet. If a pellet forms, the solubility limit of the current cyclodextrin ratio has been exceeded. You must either reduce the final target concentration or increase the HP- β -CD percentage. If no pellet forms, the solution is thermodynamically stable and ready for use.

References

  • Peptide Solubilization Guidelines. JPT Peptide Technologies. Available at: [Link]

  • Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds. Journal of Lipid Research (PubMed). Available at: [Link]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin. PMC (National Institutes of Health). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting H-L-Lys(Palm)-OMe*HCl Precipitation During Peptide Coupling

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address one of the most notorious challenges in lipopeptide synthesis: the catastrophic precipitation of palmit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address one of the most notorious challenges in lipopeptide synthesis: the catastrophic precipitation of palmitoylated building blocks during coupling reactions.

This guide abandons generic advice in favor of mechanistic causality, field-proven methodologies, and self-validating protocols.

Part 1: Root Cause Analysis (The "Why")

Q: Why does H-L-Lys(Palm)-OMe*HCl precipitate immediately upon adding a base like DIPEA?

A: The precipitation is driven by a rapid thermodynamic event known as hydrophobic collapse . Before the base is added, H-L-Lys(Palm)-OMe exists as a hydrochloride salt. The protonated alpha-amine ( -NH3+​ ) carries a positive charge, which provides enough polar character to solvate the massive, hydrophobic 16-carbon palmitoyl chain in polar aprotic solvents like DMF or DCM.

When you add a base like N,N-Diisopropylethylamine (DIPEA), you neutralize the salt to generate the free alpha-amine. The molecule instantly loses its charge and transforms into a highly lipophilic, surfactant-like zwitterion. To minimize thermodynamically unfavorable interactions with the polar solvent, the C16 lipid tails rapidly self-assemble into micellar aggregates or lamellar β -sheet structures via intermolecular hydrogen bonding [1]. This macroscopic aggregation manifests as a thick gel or white precipitate, halting your coupling reaction.

Q: How does the choice of solvent contribute to this aggregation?

A: Standard peptide synthesis solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are optimized for polar amino acid backbones, not lipid tails. DMF has a high dielectric constant that poorly solvates the aliphatic C16 chain, forcing the lipid tails to clump together. To prevent this, the solvent system must simultaneously disrupt intermolecular hydrogen bonds and solvate the hydrophobic tail [2].

Mechanism A H-L-Lys(Palm)-OMe*HCl + Activated Acid B Base Addition (Neutralization) A->B C Free Amine Intermediate (Highly Lipophilic) B->C D Hydrophobic Collapse & Micelle Formation C->D Standard DMF/DCM F Solvent/Chaotropic Disruption (TFE/LiCl) C->F Optimized Conditions E Precipitation (Failed Coupling) D->E G Successful Acylation (Lipopeptide Product) F->G

Fig 1: Mechanistic pathway of Lys(Palm) aggregation versus successful acylation.

Part 2: Experimental Troubleshooting & Methodologies (The "How")

Q: What is the optimal solvent system to prevent Lys(Palm) precipitation?

A: You must abandon 100% DMF. The most effective approach is to use a binary or ternary solvent mixture that balances polarity with lipophilicity. The addition of fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) is highly recommended, as they coat the peptide backbone, disrupt β -sheet formation, and stabilize the soluble monomeric state [3].

Table 1: Quantitative Comparison of Solvent Systems for Lipopeptide Coupling

Solvent SystemDielectric Constant ( ϵ )Solvation of Lipid TailH-Bond DisruptionRecommended Use Case
100% DMF 36.7PoorModerateBaseline SPPS; Not recommended for Lys(Palm).
NMP / DMSO (8:2) ~35–47GoodHighFirst-line troubleshooting for standard lipopeptides.
DMF + 20% TFE ~34HighVery HighSevere aggregation; Excellent for disrupting β -sheets.
DMF + 0.5M LiCl N/AModerateVery HighWhen fluorinated solvents are incompatible with chemistry.
Protocol 1: Solvent Optimization (The "TFE Rescue" Method)

Self-Validating Checkpoint: The solution must remain optically clear for at least 15 minutes post-base addition.

  • Weigh your carboxylic acid component (1.0 eq) and coupling reagent (e.g., HATU, 0.95 eq) into a dry reaction vial.

  • Dissolve the reagents in a mixture of DMF/TFE (8:2, v/v) . Note: Ensure the TFE is anhydrous to prevent ester hydrolysis.

  • In a separate vial, dissolve H-L-Lys(Palm)-OMe*HCl (1.1 eq) in the same DMF/TFE mixture.

  • Combine the two solutions.

  • Proceed to Protocol 2 for base addition.

Q: How should I adjust my coupling reagents and base addition to maintain solubility?

A: The kinetics of neutralization dictate the rate of precipitation. If you dump 2.0 equivalents of DIPEA into the reaction all at once, the local concentration of the free amine spikes, triggering immediate micellization. Furthermore, DIPEA can form insoluble salts in certain mixtures. Switching to a weaker, less sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine slows the neutralization rate, allowing the acylation to compete with the aggregation [4].

Protocol 2: Kinetic Control of Base Addition
  • Pre-activate the carboxylic acid with HATU in your optimized solvent (from Protocol 1) for 3 minutes.

  • Add the H-L-Lys(Palm)-OMe*HCl solution to the activated acid.

  • Dilute NMM (2.0 eq) in 500 μ L of your solvent mixture.

  • Critical Step: Add the NMM solution dropwise over 10 minutes under vigorous stirring.

  • Validation: Monitor the reaction visually. If transient localized cloudiness appears but dissipates upon stirring, the acylation is successfully outcompeting the aggregation.

Q: If solvent changes fail, what physical or chemical disruptors can I use?

A: If the C16 chain still forces precipitation, you must alter the physical environment using chaotropic salts or thermal energy. Lithium chloride (LiCl) acts as a powerful chaotrope, disrupting the structured water/solvent network and breaking the intermolecular hydrogen bonds between the peptide backbones [4].

Protocol 3: Chaotropic Thermal Disruption
  • Prepare a stock solution of 0.5 M LiCl in NMP .

  • Suspend your precipitated reaction mixture in this chaotropic solvent.

  • Apply conventional heating or microwave irradiation to raise the reaction temperature to 45°C – 50°C . Caution: Do not exceed 50°C to avoid racemization of the activated alpha-carbon or premature cleavage of the methyl ester.

  • Sonicate the heated mixture for 5 minutes.

  • Validation: The precipitate should melt into a clear, homogenous solution, indicating the disruption of the lipophilic aggregates.

DecisionTree Start Precipitation Observed During Coupling Q1 Modify Solvent? Start->Q1 S1 Use NMP/DMSO (8:2) or add 10-20% TFE Q1->S1 Yes Q2 Modify Base? Q1->Q2 No / Fails Success Clear Solution & Complete Coupling S1->Success S2 Switch to NMM; Add dropwise Q2->S2 Yes Q3 Physical Disruption? Q2->Q3 No / Fails S2->Success S3 Heat to 40-50°C or add 0.5M LiCl Q3->S3 Yes S3->Success

Fig 2: Step-by-step troubleshooting workflow for resolving lipopeptide precipitation.

Part 3: Frequently Asked Questions (FAQs)

Q: Does the order of addition matter?

A: Absolutely. Never mix the Lys(Palm) HCl salt with the base before adding the activated carboxylic acid. If you "free base" the amine in isolation, it has nothing to react with and will immediately self-assemble and crash out. Always ensure the activated electrophile is present in the solution before the base is introduced.

Q: How do I recover a reaction that has already precipitated into a solid gel?

A: Do not discard the reaction. Add 20% (v/v) of TFE or HFIP directly to the gelled reaction mixture and place it in an ultrasonic bath at 40°C for 10 minutes. The fluorinated alcohol will intercalate into the hydrophobic aggregates and break the β -sheet formations, returning the mixture to a liquid state where the coupling can resume [3].

Q: Can I use a different coupling reagent to prevent this?

A: Coupling reagents alone cannot prevent thermodynamic precipitation, but faster reagents help. Switching from DIC/HOBt to a highly reactive uronium salt like HATU or COMU ensures that the moment the free amine is generated, it is instantly acylated before it has time to find another lipid tail and aggregate.

References

  • ACS Publications (Biomacromolecules): Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides. Demonstrates the micellar self-assembly mechanisms of palmitoylated lysine derivatives. URL: [Link]

  • GenScript: Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Details the use of NMP, DMSO, and chaotropic agents to break unfavorable secondary structures during synthesis. URL: [Link]

Troubleshooting

optimizing cleavage protocols for H-L-Lys(Palm)-OMe*HCl synthesized peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling highly lipophilic, modified peptide sequences—specifically thos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling highly lipophilic, modified peptide sequences—specifically those incorporating the H-L-Lys(Palm)-OMe·HCl building block.

Synthesizing and isolating palmitoylated peptides presents a unique set of thermodynamic and solubility challenges. The 16-carbon aliphatic chain of the palmitoyl group drastically alters the peptide's dielectric requirements, often rendering standard Solid-Phase Peptide Synthesis (SPPS) cleavage and isolation protocols ineffective.

Below is a self-validating troubleshooting guide detailing the causality of these failures and the optimized methodologies required to overcome them.

🔬 FAQ & Troubleshooting Guide

Q1: Why does my Lys(Palm) peptide fail to precipitate in cold diethyl ether, forming a gel or remaining in solution instead?

The Causality: Standard peptides precipitate in cold diethyl ether because they are highly polar, while ether is non-polar. However, the introduction of a palmitoyl group significantly increases the peptide's lipophilicity. When combined with residual Trifluoroacetic Acid (TFA)—which acts as a powerful solubilizing cosolvent—the lipidated peptide remains thermodynamically stable in the ether phase[1]. The Solution: You must alter the dielectric constant of the precipitation solvent and remove the TFA cosolvent. Evaporating 80-90% of the TFA prior to precipitation is mandatory. Furthermore, replacing standard diethyl ether with a mixture of Methyl tert-butyl ether (MTBE) and Hexane (3:1 v/v) disrupts the lipid solvation shell, forcing the peptide to crash out as a flocculent solid [2].

Q2: I used standard TFA/TIS/H2O cleavage, but mass spectrometry shows my peptide still has a mass corresponding to a methyl ester (+14 Da). Why?

The Causality: The building block H-L-Lys(Palm)-OMe·HCl contains a C-terminal methyl ester (-OMe). Esters are highly stable under acidic conditions. A standard global cleavage cocktail (e.g., 95% TFA) will successfully cleave the peptide from acid-labile resins and remove side-chain protecting groups (like Boc or tBu), but it will not hydrolyze the methyl ester. The Solution: If your experimental design requires the free C-terminal carboxylic acid, you must perform a post-cleavage base-catalyzed saponification. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/MeOH/H2O) is the gold standard. LiOH is preferred over NaOH because the lithium cation provides mild hydroxide delivery, preventing base-catalyzed racemization at the α -carbon [3].

Q3: How do I prevent severe aggregation of the lipopeptide during the TFA cleavage step itself?

The Causality: In highly concentrated acidic environments, the hydrophobic palmitoyl tails undergo intermolecular van der Waals packing, forming micelles or β -sheet-like aggregates. This can trap scavengers and incomplete cleavage byproducts within the peptide matrix. The Solution: Dilution is key. Increase the cleavage cocktail volume to at least 15 mL per 0.1 mmol of resin. The addition of phenol (up to 5% w/v) can also act as a chaotropic agent to disrupt hydrophobic packing during cleavage.

📊 Data Presentation: Precipitation Solvent Efficacy

To optimize the isolation of palmitoylated peptides, compare the thermodynamic efficacy of various solvent systems below.

Solvent SystemMechanism of ActionEfficacy for LipopeptidesRecommended Use Case
Cold Diethyl Ether Polar crash-outLow (Forms gels/solutions)Standard hydrophilic peptides
MTBE : Hexane (3:1) Hexane disrupts lipid solvationHigh (Forms solid flocculent)Palmitoylated peptides
Cold Water / ACN (1:1) Hydrophobic aggregationModerate (Requires lyophilization)Highly aggregated lipopeptides

🧪 Experimental Protocols

Protocol A: Optimized Cleavage and MTBE/Hexane Precipitation

This protocol ensures maximum recovery of the intact Lys(Palm)-OMe peptide from the solid support.

  • Cleavage: Transfer the peptide-resin to a fritted syringe. Add the cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) at a ratio of 15 mL per 0.1 mmol resin. Agitate gently for 2–3 hours at room temperature.

  • Filtration: Filter the cleavage solution into a round-bottom flask. Wash the resin twice with 2 mL of neat TFA and pool the filtrates.

  • TFA Evaporation (Critical Step): Place the flask under a gentle stream of Nitrogen (N₂) gas. Evaporate the solution until only 10-20% of the original volume remains (it should appear as a viscous oil). Do not evaporate to complete dryness.

  • Precipitation: Dropwise, add the concentrated peptide solution into 40 mL of a pre-chilled (-20°C) mixture of MTBE and Hexane (3:1 v/v). A white, flocculent precipitate should form immediately.

  • Isolation: Centrifuge at 4,000 x g for 5 minutes at 4°C. Decant the supernatant. Wash the pellet twice more with 20 mL of the cold MTBE/Hexane mixture, centrifuging between washes.

  • Drying: Dry the pellet under vacuum for 2 hours. The peptide is now ready for LC-MS analysis or subsequent ester hydrolysis.

Protocol B: Mild Saponification of the C-Terminal Methyl Ester

Use this protocol only if the free carboxylic acid is required.

  • Solvation: Dissolve the crude Lys(Palm)-OMe peptide in a solvent mixture of THF : Methanol : H₂O (2:2:1 v/v) to achieve a concentration of 5 mg/mL.

  • Hydrolysis: Chill the solution to 0°C in an ice bath. Slowly add 2.0 equivalents of 1M aqueous LiOH.

  • Monitoring: Stir the reaction at 0°C for 2 hours. Monitor the disappearance of the +14 Da methyl ester mass via LC-MS.

  • Quenching: Once complete, immediately quench the reaction by adding 1M HCl dropwise until the pH reaches 4.0–5.0.

  • Recovery: Evaporate the THF and Methanol under reduced pressure. Lyophilize the remaining aqueous phase to obtain the crude free-acid lipopeptide, ready for preparative HPLC purification.

🗺️ Workflow Visualization

G Start Peptide-Resin containing Lys(Palm)-OMe Cleavage Global Cleavage (TFA/TIS/H2O) Start->Cleavage Evap Evaporate 80-90% TFA under N2 stream Cleavage->Evap Prevent ether solubility Precip Precipitate in cold MTBE:Hexane (3:1) Evap->Precip Crash out lipopeptide CheckOMe Is C-terminal -OMe hydrolysis required? Precip->CheckOMe Hydrolysis Mild Saponification (LiOH in THF/MeOH/H2O) CheckOMe->Hydrolysis Yes FinalOMe Purified Lipopeptide (Methyl Ester) CheckOMe->FinalOMe No Final Purified Lipopeptide (Free Acid) Hydrolysis->Final

Caption: Workflow for the cleavage, precipitation, and deprotection of Lys(Palm)-OMe modified lipopeptides.

📚 References

  • Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) ACS Omega / National Institutes of Health (NIH)[Link]

  • Induction of primary, antiviral cytotoxic, and proliferative responses with antigens administered via dendritic cells Journal of Virology / American Society for Microbiology[Link]

  • Total Synthesis of HUN-7293 Journal of the American Chemical Society (JACS)[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in H-L-Lys(Palm)-OMe Reactions

Introduction: The Challenge of Lipidated Residues Welcome to the technical support guide for researchers, scientists, and drug development professionals working with H-L-Lys(Palm)-OMe*HCl. This lipoamino acid is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Lipidated Residues

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with H-L-Lys(Palm)-OMe*HCl. This lipoamino acid is a critical building block for creating lipidated peptides, which offer enhanced membrane association and improved pharmacokinetic profiles. However, the bulky C16 pa[1][2]lmitoyl group attached to the lysine side chain introduces significant steric hindrance. This spatial obstruction can physically block access to the reactive α-amino group, leading to slow reaction kinetics, incomplete conversions, and low yields in standard coupling reactions.

This guide provides a st[3]ructured approach to troubleshooting and optimizing these challenging reactions. By understanding the underlying causes of steric hindrance and implementing targeted solutions, you can significantly improve the efficiency and success of your syntheses.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the coupling of H-L-Lys(Palm)-OMe*HCl to a carboxylic acid.

Question 1: My coupling reaction yield is extremely low or has failed completely. What is the most likely cause?

Answer: The primary culprit is almost certainly the failure of your chosen coupling reagent to adequately activate the carboxylic acid partner, making it reactive enough to overcome the severe steric barrier imposed by the palmitoyl chain.

  • Underlying Cause: Standard carbodiimide reagents (e.g., DCC, EDC) are often insufficiently potent for sterically demanding couplings. They form an O-acylisoure[4][5]a intermediate that may not be reactive enough to couple with the hindered α-amino group of the lipoamino acid before it undergoes side reactions.

  • Immediate Solution: Upgrade Your Coupling Reagent. Switch to a more powerful in-situ activating reagent. Modern aminium/uronium or phosphonium salt-based reagents are designed for such "difficult couplings".

    • Recommended Rea[6]gents:

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the top choice for hindered couplings. It reacts with the carbox[4][7]ylic acid to form a highly reactive OAt-active ester. The 7-aza-hydroxybenzotriazole (HOAt) leaving group provides anchimeric assistance via its pyridine nitrogen, accelerating the aminolysis step.

      • COMU ((1-[6]Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation reagent that forms a highly reactive Oxyma active ester. COMU offers excellent sol[8][9]ubility and stability and is a powerful alternative to HATU.

      • PyBOP (Be[8]nzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that generates OBt esters. While generally very effective, HATU and COMU are often superior for the most challenging cases.

Question 2: I've [6]switched to HATU, but my yield is still suboptimal. What other parameters should I investigate?

Answer: If a powerful coupling reagent alone isn't solving the problem, you must consider the reaction environment and kinetics. The long, hydrophobic palmitoyl chain significantly influences the molecule's solubility and the reaction rate.

  • Cause A: Suboptimal Solvent Choice & Aggregation. The lipoamino acid has mixed polarity. Inadequate solvation can lead to aggregation, effectively hiding the reactive amine and preventing the reaction from proceeding.

    • Solution: Use[7][10] solvents with superior solvating properties for polar and non-polar moieties. While DMF is a standard, N-Methylpyrrolidone (NMP) is often a better choice for difficult sequences. For particularly stubborn[4] cases, consider solvent mixtures such as DCM/DMF/NMP (1:1:1) or adding chaotropic salts (e.g., LiCl) to disrupt aggregation.

  • Cause B: Insuffici[4]ent Reaction Time or Temperature. Steric hindrance dramatically slows down the reaction rate. A standard 1-2 hour coupl[4]ing time may be insufficient.

    • Solution:

      • Extend Reaction Time: Increase the coupling time significantly, potentially to 12 or even 24 hours. Monitor the reaction's progress via LC-MS to determine the optimal endpoint.

      • Increase Te[3][4]mperature (with caution): Gently heating the reaction to 40-50 °C can provide the necessary activation energy. However, this must be bal[4]anced against the increased risk of racemization of the activated carboxylic acid partner. This approach is best used after longer reaction times at room temperature have failed.

  • Cause C: Base Selection and Stoichiometry. The base is critical for deprotonating the H-L-Lys(Palm)-OMe*HCl salt to liberate the free amine and for neutralizing the acid byproduct from the coupling reagent.

    • Solution: Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . Ensure you use sufficient equivalents. A typical starting point is 2-3 equivalents of base relative to the carboxylic acid. For the HCl salt of the amine, an additional equivalent of base is required for its neutralization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the methyl ester (OMe) and HCl salt in the starting material? The methyl ester protects the C-terminal carboxylic acid of the lysine, preventing it from self-reacting or participating in side reactions. The hydrochloride (HCl) salt of the α-amino group enhances the compound's stability and shelf-life as a crystalline solid. It must be neutralized in situ with a base to generate the reactive free amine for the coupling reaction.

Q2: Can I use a double coupling strategy? Yes, double coupling is a highly effective technique for sterically hindered residues. After the first coupling [4][10]reaction has proceeded for a set time (e.g., 2-4 hours), the reagents are filtered off, the resin is washed, and a fresh solution of activated amino acid and coupling reagent is added for a second coupling period.

Q3: My reaction involv[4]es coupling H-L-Lys(Palm)-OMe*HCl to another sterically hindered residue. What is the ultimate solution for such extreme cases? For couplings between two exceptionally hindered partners, even HATU or COMU might fail. In this scenario, the most powerful activation strategy is to convert the carboxylic acid partner into an acyl fluoride . Reagents like Cyanuric fl[4]uoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for this conversion. The resulting acyl fluoride is extremely reactive and can often overcome the most severe steric barriers.

Q4: How should I monit[4]or the reaction progress? Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool. By taking small aliquots over time, you can monitor the disappearance of your starting materials (the carboxylic acid and the lipoamino acid) and the appearance of your desired product peak, allowing for precise determination of reaction completion.

Data & Protocols

Table 1: Comparison of Coupling Reagents for Hindered Systems
ReagentActivating GroupKey Advantage for Hindered CouplingPotential Drawback
EDC/DCCO-acylisoureaCost-effective for simple couplings.Generally too slow and inefficient for severe steric hindrance.
HBTU/PyBOPOBt Este[4]rGood reactivity, widely used for difficult couplings.May be insufficient for[6] extreme cases; can cause side reactions.
HATU OAt Ester Highly reactive due to anchimeric assistance from the pyridine nitrogen; excellent for hindered systems. Higher cost.
COMU[6][11] Oxyma Ester High reactivity, excellent solubility, and improved safety profile (non-explosive byproducts). Higher cost.
[10][11]Optimized Protocol: HATU-Mediated Coupling of a Carboxylic Acid to H-L-Lys(Palm)-OMe*HCl

This protocol assumes a 0.1 mmol scale solution-phase reaction.

Materials:

  • Carboxylic Acid (e.g., Boc-Phe-OH): 0.1 mmol, 1.0 eq.

  • H-L-Lys(Palm)-OMe*HCl: 0.1 mmol, 1.0 eq.

  • HATU: 0.098 mmol, 0.98 eq.

  • DIPEA: 0.3 mmol, 3.0 eq.

  • Anhydrous Solvent (NMP or DMF): ~2 mL

Procedure:

  • Dissolution: In a clean, dry reaction vial under an inert atmosphere (N₂, Ar), dissolve the Carboxylic Acid (1.0 eq.) and H-L-Lys(Palm)-OMe*HCl (1.0 eq.) in 1 mL of anhydrous NMP.

  • Base Addition: Add DIPEA (3.0 eq.) to the vial. The first equivalent neutralizes the HCl salt, and the subsequent two are for the coupling reaction. Stir for 2-5 minutes.

  • Activation: In a separate vial, dissolve HATU (0.98 eq.) in 1 mL of anhydrous NMP.

  • Coupling Initiation: Add the HATU solution to the main reaction vial containing the acid, lipoamino acid, and base.

  • Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS at 2 hours, 6 hours, and 24 hours. If the reaction stalls, consider gentle heating to 40°C.

  • Work-up: Once the reaction is complete, perform a standard aqueous work-up. This typically involves diluting with a solvent like Ethyl Acetate, washing with dilute acid (e.g., 1N HCl), dilute base (e.g., NaHCO₃ solution), and brine to remove excess reagents and byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.

Visual Guides

Diagram 1: The Problem of Steric Hindrance

StericHindrance cluster_lysine H-L-Lys(Palm)-OMe alpha_amine α-Amino Group (Reactive Site) palmitoyl Bulky Palmitoyl Chain (C16H31O) reagent Activated Carboxylic Acid palmitoyl->reagent   Steric Block reagent->alpha_amine Approach Path

Caption: Steric hindrance from the palmitoyl chain blocks access to the reactive amine.

Diagram 2: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow cluster_reagents Step 1: Reagent Check cluster_conditions Step 2: Condition Optimization cluster_final Step 3: Final Strategies start Low Coupling Yield Detected by LC-MS reagent_check Using EDC/DCC? start->reagent_check upgrade_reagent Upgrade to HATU or COMU reagent_check->upgrade_reagent Yes condition_check Using HATU/COMU, Still Low Yield reagent_check->condition_check No extend_time Extend Time (12-24h) Monitor by LC-MS condition_check->extend_time change_solvent Switch Solvent (DMF -> NMP) condition_check->change_solvent final_check Still Incomplete? condition_check->final_check increase_temp Increase Temp (40°C) (Use Caution) extend_time->increase_temp If Stalled double_couple Perform Double Coupling final_check->double_couple acyl_fluoride Use Acyl Fluoride Method (Extreme Cases) final_check->acyl_fluoride

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

  • Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • LifeTein. (2024, September 27). Should My Peptide Be Lipidated?.
  • Kolmar, H. (2016). Synthesis of Lipidated Proteins. Bioconjugate Chemistry. ACS Publications.
  • Toth, I., & Simerska, P. (n.d.). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. PMC.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences".
  • BenchChem. (2025). The Core Mechanism of COMU: An In-depth Technical Guide for Researchers.
  • Concept Life Sciences. (2025, March 25). Overcoming the Challenges of Peptide Drug Development.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

H-L-Lys(Palm)-OMe*HCl vs Fmoc-Lys(Palm)-OH in peptide synthesis

Comprehensive Comparison Guide: H-L-Lys(Palm)-OMe*HCl vs. Fmoc-Lys(Palm)-OH in Peptide Lipidation Executive Summary: The Strategic Role of Lipidation Lipidation is a cornerstone strategy in modern peptide drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: H-L-Lys(Palm)-OMe*HCl vs. Fmoc-Lys(Palm)-OH in Peptide Lipidation

Executive Summary: The Strategic Role of Lipidation

Lipidation is a cornerstone strategy in modern peptide drug development. By conjugating a fatty acid chain to a peptide backbone, developers can dramatically extend the therapeutic half-life of molecules like GLP-1 agonists (e.g., Liraglutide, Semaglutide) through promoted non-covalent binding to human serum albumin[1]. The incorporation of a palmitoyl (C16) moiety onto a lysine side chain is typically achieved using pre-lipidated building blocks.

As a Senior Application Scientist, selecting the correct building block is critical to the yield, scalability, and purity of your synthesis. This guide objectively compares the two primary reagents used for this purpose: Fmoc-Lys(Palm)-OH and H-L-Lys(Palm)-OMe*HCl . While both deliver the same critical lipophilic payload, their orthogonal protection schemes dictate entirely different synthetic workflows—Solid-Phase Peptide Synthesis (SPPS) versus solution-phase fragment condensation.

Structural & Physicochemical Profiling

The fundamental difference between these two derivatives lies in their protection strategies, which govern their reactivity, solubility, and role in a coupling reaction.

Table 1: Physicochemical and Reactivity Comparison

FeatureFmoc-Lys(Palm)-OHH-L-Lys(Palm)-OMe*HCl
N-α Terminus Fmoc-protected (Requires basic deprotection)Free amine (Hydrochloride salt, requires neutralization)
C-α Terminus Free carboxylic acid (Reactive electrophile)Methyl ester (Protected, requires saponification)
ε-Amino Group Palmitoylated (C16 lipid chain)Palmitoylated (C16 lipid chain)
Primary Workflow Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis / Enzymatic Coupling
Solubility Profile Poor in pure DMF; requires THF/DCM mixturesSoluble in DMF/DCM when neutralized
Role in Coupling Acyl donor (Electrophile)Amine donor (Nucleophile)

Mechanistic Workflows & Experimental Protocols

Workflow A: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Palm)-OH

Context & Causality: Fmoc-Lys(Palm)-OH is the industry standard for incorporating a lipidated lysine mid-sequence during iterative SPPS. However, the highly hydrophobic 16-carbon palmitoyl chain induces severe steric hindrance and promotes micelle-like aggregation in highly polar aprotic solvents like Dimethylformamide (DMF). To overcome this, experts modify the solvent system. For instance, during the synthesis of Exendin/GLP-1 variants, dissolving Fmoc-Lys(Palm)-OH in Tetrahydrofuran (THF) rather than pure DMF disrupts aggregation and ensures high coupling efficiency[2].

Protocol: Modified SPPS Coupling

  • Resin Preparation: Swell the peptide-resin (bearing a free N-terminus) in DCM for 20 minutes, then wash with DMF (3 × 5 mL).

  • Activation: Dissolve 3.0 equivalents of Fmoc-Lys(Palm)-OH in a minimal volume of THF to bypass DMF solubility limits[2]. Add 3.0 eq of OxymaPure and 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with THF (3x), DMF (3x), and DCM (3x) to remove unreacted hydrophobic byproducts.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min) to remove the Fmoc group, preparing the N-terminus for the next amino acid.

SPPS_Fmoc N1 Peptide-Resin (Free N-terminus) N2 Activation & Coupling: Fmoc-Lys(Palm)-OH + DIC/Oxyma in THF/DMF N1->N2 Step 1 N3 Washing Step: Remove excess reagents N2->N3 Step 2 N4 Fmoc Deprotection: 20% Piperidine in DMF N3->N4 Step 3 N5 Elongation: Ready for next Amino Acid N4->N5 Step 4

Fig 1: Solid-Phase Peptide Synthesis (SPPS) cycle utilizing Fmoc-Lys(Palm)-OH.

Workflow B: Solution-Phase Synthesis using H-L-Lys(Palm)-OMe*HCl

Context & Causality: When scaling up peptide manufacturing (e.g., ton-scale commercial production), linear SPPS becomes cost-prohibitive and suffers from accumulating deletion impurities. Solution-phase fragment condensation is preferred[3]. Here, H-L-Lys(Palm)-OMe*HCl acts as the perfect C-terminal capping nucleophile[4]. The methyl ester prevents the lysine from reacting with itself, while the HCl salt ensures the N-terminus remains stable during storage. During the reaction, a tertiary amine (DIEA) is used to liberate the free base in situ, allowing it to attack an activated peptide fragment.

Protocol: Solution-Phase Fragment Condensation

  • Neutralization: Suspend 1.1 equivalents of H-L-Lys(Palm)-OMe*HCl in anhydrous DMF/DCM (1:1). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIEA) to liberate the free amine.

  • Fragment Activation: In a separate flask, dissolve 1.0 equivalent of the protected peptide fragment (e.g., Boc-Peptide-OH) in DMF. Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt. Stir for 15 minutes at 0°C.

  • Coupling: Slowly add the neutralized lysine solution to the activated peptide. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash sequentially with 5% KHSO4, saturated NaHCO3, and brine to remove coupling agents and unreacted amine.

  • Saponification (Optional): If further C-terminal elongation is required, dissolve the purified product in THF/MeOH/H2O and treat with 1.5 eq of LiOH for 2 hours to hydrolyze the methyl ester.

SolPhase_HLys N1 Protected Peptide Fragment (e.g., Boc-Peptide-OH) N3 Solution Coupling: EDC/HOBt in DMF/DCM N1->N3 N2 Nucleophile: H-L-Lys(Palm)-OMe*HCl + DIEA N2->N3 N4 Intermediate: Boc-Peptide-Lys(Palm)-OMe N3->N4 Organic extraction N5 C-terminal Deprotection: Saponification (LiOH/H2O) N4->N5 Ester hydrolysis

Fig 2: Solution-phase fragment condensation using H-L-Lys(Palm)-OMeHCl.*

Performance Comparison & Decision Matrix

  • Scalability: Fmoc-Lys(Palm)-OH is unparalleled for rapid discovery and mid-scale synthesis where time-to-target is critical. However, for industrial ton-scale synthesis, H-L-Lys(Palm)-OMe*HCl is superior due to the high atom economy of solution-phase chemistry and the avoidance of expensive solid supports.

  • Impurity Management: The steric bulk of Fmoc-Lys(Palm)-OH during SPPS often leads to incomplete couplings, generating des-Lys deletion sequences that are notoriously difficult to separate via RP-HPLC. Conversely, using H-L-Lys(Palm)-OMe*HCl in solution allows for rigorous organic extraction and purification of the intermediate before final global deprotection.

  • Cost Efficiency: H-L-Lys(Palm)-OMe*HCl eliminates the need for Fmoc protection and piperidine deprotection steps if the lipidated lysine is the final C-terminal residue, significantly reducing reagent costs and waste generation.

Conclusion: The choice between Fmoc-Lys(Palm)-OH and H-L-Lys(Palm)-OMeHCl is dictated by the synthetic strategy rather than the biological end-goal. For linear SPPS and mid-chain lipidation, Fmoc-Lys(Palm)-OH is mandatory, provided solubility challenges are mitigated with THF[2]. For convergent synthesis, C-terminal modifications, or industrial scale-up, H-L-Lys(Palm)-OMeHCl provides the necessary orthogonal protection and nucleophilic reactivity to drive high-yielding solution-phase couplings.

Sources

Comparative

Publish Comparison Guide: NMR Spectroscopy Validation for H-L-Lys(Palm)-OMe·HCl Purity

The Analytical Challenge: Validating Lipidated Peptide Precursors The synthesis of long-acting lipidated therapeutics—most notably GLP-1 receptor agonists like liraglutide and semaglutide precursors—relies heavily on the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Validating Lipidated Peptide Precursors

The synthesis of long-acting lipidated therapeutics—most notably GLP-1 receptor agonists like liraglutide and semaglutide precursors—relies heavily on the structural integrity of building blocks such as H-L-Lys(Palm)-OMe·HCl . This amphiphilic molecule consists of a lysine backbone with a methyl ester protection at the α-carboxyl group and a palmitoyl chain conjugated to the ε-amino group.

While High-Performance Liquid Chromatography (HPLC) is the traditional workhorse for peptide analysis, lipidated amino acids present a unique challenge. They lack strong UV chromophores and exhibit micellar aggregation in standard mobile phases, which obscures critical impurities. Consequently, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as the definitive method for yielding identity and purity information concurrently[1]. High-purity grades (>95%) are strictly required for reliable quantitative NMR and subsequent downstream therapeutic synthesis[2].

System Architecture: NMR Validation Workflow

NMR_Workflow Prep Sample Preparation (Solvent: CDCl3 / CD3OD) Acq1D 1D 1H & 13C NMR (Structural Profiling) Prep->Acq1D Homogeneous solution Acq2D 2D NMR (COSY, HSQC) (Regioisomer Resolution) Acq1D->Acq2D Signal overlap detected qNMR 1D qNMR with Internal Standard (Absolute Purity Quantification) Acq1D->qNMR Quantitative parameters set Analysis Data Processing & Integration (Impurity Identification) Acq2D->Analysis Structural map qNMR->Analysis Integration data Validation Purity Certification (>98% Validation) Analysis->Validation Meets threshold

NMR validation workflow for lipidated amino acid purity assessment.

Causality in Experimental Design: The Physics of Lipidated Amino Acids

To establish a self-validating system, an Application Scientist must understand the physical chemistry governing the analyte.

1. The Causality of Solvent Selection: H-L-Lys(Palm)-OMe·HCl is highly amphiphilic. In purely aqueous environments (D₂O), the hydrophobic palmitoyl tails aggregate to form micelles. In purely non-polar solvents (CDCl₃), the polar headgroups form reverse micelles. This restricted molecular tumbling drastically shortens transverse relaxation times ( T2​ ), leading to severe line broadening that makes accurate integration impossible. By utilizing a 1:1 mixture of CDCl₃ and CD₃OD, the solvent system disrupts these intermolecular hydrophobic interactions, yielding sharp, quantifiable resonances[3].

2. The Causality of Relaxation Delays ( D1​ ): For qNMR to be an absolute primary analytical method, the signal integration must be directly proportional to the molar concentration of the nuclei. Because the terminal methyl protons of the palmitoyl chain and the protons of the internal standard have different longitudinal relaxation times ( T1​ ), the relaxation delay ( D1​ ) must be set to at least 5 times the longest T1​ in the system (typically D1​≥30 seconds) to ensure complete spin relaxation between scans[4].

Self-Validating Methodology: Step-by-Step qNMR Protocol

  • Gravimetric Sample Preparation: Using a calibrated microbalance, precisely weigh 10.0 mg of H-L-Lys(Palm)-OMe·HCl and 2.0 mg of a certified Internal Standard (IS) such as Maleic Acid (traceable to NIST).

  • Solvation: Dissolve the mixture in 600 µL of a 1:1 (v/v) CDCl₃/CD₃OD solvent system. Vortex for 60 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Instrument Calibration: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock the solvent signal, and shim the magnetic field until the IS peak width at half-height is < 1.0 Hz.

  • Pulse Calibration: Determine the exact 90° pulse width ( P1​ ) for the specific sample to ensure maximum and uniform signal excitation.

  • Acquisition: Run a 1D 1 H NMR single-pulse experiment without solvent suppression (e.g., zg30). Set the spectral width to 15 ppm, the acquisition time to 4 seconds, and the D1​ delay to 30 seconds. Acquire 64 transients.

  • Processing: Apply a 0.3 Hz exponential line broadening function. Perform Fourier transform, followed by rigorous manual phase and baseline correction. Integrate the IS peak and the target analyte peaks (e.g., the terminal palmitoyl -CH₃ at 0.88 ppm and the α-CH at 3.95 ppm).

Comparative Data Analysis

To demonstrate the critical nature of this validation, we compare a highly optimized, high-purity grade of H-L-Lys(Palm)-OMe·HCl against a standard commercial grade.

Table 1: 1 H NMR Chemical Shift Assignments

Reference assignments for structural verification[3].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
Terminal CH₃ 0.88Triplet (t)3HEnd of palmitoyl tail
Aliphatic CH₂ 1.26Broad singlet (br s)24HPalmitoyl carbon chain
β, γ, δ CH₂ (Lys) 1.40 - 1.80Multiplet (m)6HLysine side chain
α-CH₂ (Palm) 2.15Triplet (t)2HPalmitoyl α-carbon adjacent to carbonyl
ε-CH₂ (Lys) 3.15Quartet (q)2HLysine ε-carbon adjacent to amide linkage
OCH₃ 3.75Singlet (s)3HMethyl ester protecting group
α-CH (Lys) 3.95Multiplet (m)1HLysine α-carbon
Table 2: Purity Comparison & Analytical Consequences

Comparing High-Purity synthesized product vs. Standard Commercial Grade alternatives.

Quality MetricHigh-Purity H-L-Lys(Palm)-OMe·HClStandard Commercial GradeAnalytical Consequence in Peptide Synthesis
Absolute qNMR Purity > 98.5% 92.0% - 95.0%High purity ensures predictable stoichiometry during Solid-Phase Peptide Synthesis (SPPS).
Free Palmitic Acid < 0.1% 1.5% - 3.0%Free fatty acids act as capping agents, prematurely terminating peptide chains and drastically reducing overall yield.
Di-palmitoylated Impurity Not Detected 1.0% - 2.5%Causes severe hydrophobic aggregation in the synthesizer, leading to difficult-to-separate lipophilic byproducts.
Regioisomer (α-Palm) < 0.5% 1.0% - 2.0%Alters the structural conformation of the final therapeutic peptide, potentially impacting receptor binding and pharmacokinetics.

Conclusion

For the synthesis of advanced lipidated therapeutics, relying solely on HPLC for building block validation is an analytical blind spot. By implementing a rigorously designed qNMR workflow—grounded in the physical chemistry of amphiphilic molecules—researchers can objectively quantify critical impurities like free palmitic acid and regioisomers. High-purity H-L-Lys(Palm)-OMe·HCl (>98.5%) demonstrably mitigates the risk of chain termination and aggregation during SPPS, ensuring the integrity of the final drug product.

Sources

Validation

comparing H-L-Lys(Palm)-OMe*HCl and stearoylated lysine efficacy

As a Senior Application Scientist in peptide therapeutics and lipid nanoparticle (LNP) formulation, I approach the comparison of H-L-Lys(Palm)-OMe·HCl (Palmitoylated lysine methyl ester hydrochloride) and Stearoylated Ly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide therapeutics and lipid nanoparticle (LNP) formulation, I approach the comparison of H-L-Lys(Palm)-OMe·HCl (Palmitoylated lysine methyl ester hydrochloride) and Stearoylated Lysine not just as a structural difference of two carbon atoms, but as a fundamental divergence in thermodynamic behavior, membrane kinetics, and pharmacokinetic efficacy.

This guide provides an objective, data-driven comparison of these two lipidated amino acids, detailing the causality behind their distinct applications in drug delivery and peptide modification.

Physicochemical Causality: The Impact of Chain Length

The addition of a lipid tail to a lysine residue fundamentally alters a molecule's amphiphilicity. H-L-Lys(Palm)-OMe·HCl features a 16-carbon (C16:0) palmitoyl chain on the epsilon-amine, a protected C-terminus (methyl ester), and a free alpha-amine (hydrochloride salt), making it an excellent cationic lipid building block. Conversely, Stearoylated Lysine utilizes an 18-carbon (C18:0) stearoyl chain.

The causality behind their differing efficacy lies in hydrophobic mismatch and thermodynamic stability within lipid bilayers:

  • C16 (Palmitoyl): Matches the average hydrophobic thickness of mammalian plasma membranes (predominantly composed of DPPC and similar phospholipids). This structural homology allows dynamic insertion and extraction, facilitating efficient endocytosis and mimicking native S-palmitoylation pathways [1].

  • C18 (Stearoyl): The increased hydrophobicity drastically lowers the Critical Micelle Concentration (CMC) and increases the partition coefficient (logP). While this enhances binding to transport proteins like Human Serum Albumin (HSA), it often leads to kinetic trapping in the outer leaflet of the plasma membrane, reducing cytosolic delivery [2].

Efficacy Comparison: Pharmacokinetics vs. Intracellular Delivery

A. Systemic Circulation and Half-Life Extension

When modifying therapeutic peptides (e.g., GLP-1 analogs), the choice between C16 and C18 dictates the dosing regimen. Stearoylation (C18) provides superior binding affinity to the hydrophobic pockets of HSA. For example, the transition from a C16 modification (Liraglutide, half-life ~13 hours) to a C18 diacid modification (Semaglutide, half-life ~165 hours) demonstrates how the extra two carbons exponentially increase systemic retention [3].

B. Transfection and Cellular Uptake

For nucleic acid delivery (e.g., CRISPR/Cas9 plasmids or siRNA) using peptide dendrimers or liposomes, H-L-Lys(Palm)-OMe·HCl is generally superior. Studies on peptide dendrimers show that palmitoylated lysines achieve optimal amphiphilic balance, enabling the formation of stable nanocarriers that successfully escape the endosome. Stearoylated variants often exhibit excessive aggregation or fail to release their cargo intracellularly due to overly rigid membrane anchoring [4].

Quantitative Data Presentation

The following table synthesizes the comparative performance metrics of C16 vs. C18 lysine modifications based on standardized lipopeptide assays.

MetricH-L-Lys(Palm)-OMe·HCl (C16)Stearoylated Lysine (C18)Mechanistic Implication
Aliphatic Chain Length 16 Carbons18 CarbonsDictates hydrophobicity (logP).
Relative CMC ~10 - 50 μM< 5 μMC18 forms micelles at much lower concentrations, prone to aggregation.
HSA Binding Affinity ( KD​ ) Moderate (~100 nM)High (< 10 nM)C18 provides superior systemic half-life extension.
Cellular Internalization High (Dynamic cycling)Low/Moderate (Membrane trapped)C16 is optimal for intracellular drug/nucleic acid delivery.
Lipid Bilayer Behavior Fluid integrationRigid anchoring / Phase separationC18 can cause thermodynamic instability in standard DPPC membranes.

Mechanistic Visualizations

G Lipidation Lysine Lipidation C16 Palmitoylation (C16) H-L-Lys(Palm)-OMe Lipidation->C16 C18 Stearoylation (C18) Lipidation->C18 Membrane Membrane Interaction C16->Membrane Optimal Hydrophobicity HSA HSA Binding C16->HSA Moderate Affinity C18->Membrane High Hydrophobicity C18->HSA High Affinity Endocytosis Efficient Endocytosis (Dynamic Cycling) Membrane->Endocytosis Trapping Membrane Trapping (Kinetic Arrest) Membrane->Trapping LongHL Extended Half-Life (Systemic) HSA->LongHL

Mechanistic divergence of C16 vs C18 lipidation on cellular uptake and pharmacokinetics.

Self-Validating Experimental Protocols

To objectively evaluate the efficacy of these two derivatives, the following self-validating workflows must be employed.

Protocol 1: Evaluation of True Cellular Internalization (Flow Cytometry)

Purpose: To distinguish between peptide that has successfully entered the cytosol (efficacy) versus peptide kinetically trapped on the outer membrane leaflet (artifact).

  • Preparation: Synthesize FITC-labeled peptide analogs incorporating either H-L-Lys(Palm)-OMe or Stearoylated Lysine.

  • Incubation: Incubate HeLa cells with 5 μM of each labeled peptide for 2 hours at 37°C in Opti-MEM.

  • Self-Validating Quench Step: Wash cells with PBS, then treat with 0.4% Trypan Blue for 1 minute. Causality: Trypan blue is membrane-impermeable and quenches extracellular FITC fluorescence. Any remaining fluorescence is strictly intracellular.

  • Analysis: Analyze via flow cytometry (FACS). You will typically observe that C16 maintains high fluorescence post-quench, whereas C18 fluorescence drops significantly, proving membrane trapping.

Protocol 2: Albumin Binding Affinity via Surface Plasmon Resonance (SPR)

Purpose: To quantify the pharmacokinetic half-life extension potential.

  • Immobilization: Immobilize Human Serum Albumin (HSA) onto a CM5 sensor chip via standard amine coupling until a target of 2000 RU is reached.

  • Validation Control: Flow a known HSA binder (e.g., Warfarin or Ibuprofen) across the chip to validate the active conformation of the immobilized HSA.

  • Analyte Injection: Inject serial dilutions (3.125 nM to 100 nM) of the lipidated lysine derivatives over the chip at a flow rate of 30 μL/min.

  • Kinetics: Measure association ( kon​ ) and dissociation ( koff​ ) rates to calculate the equilibrium dissociation constant ( KD​ ).

Workflow Prep Peptide/Lipid Preparation SPR SPR Assay (HSA Affinity) Prep->SPR Cell Cell Incubation (FITC-labeled) Prep->Cell Quench Trypan Blue Quenching Cell->Quench Self-Validation FACS Flow Cytometry (Internalized vs Bound) Quench->FACS

Self-validating workflow for evaluating lipopeptide HSA binding and true cellular internalization.

Conclusion

The selection between H-L-Lys(Palm)-OMe·HCl and Stearoylated Lysine should be strictly dictated by the therapeutic goal. If the objective is intracellular delivery (e.g., LNPs, cell-penetrating peptides, or gene editing dendrimers), the C16 palmitoyl derivative is superior due to its ability to dynamically cycle through lipid bilayers without thermodynamic trapping. If the objective is systemic half-life extension of a circulating biologic, the C18 stearoyl derivative is the optimal choice due to its profound HSA binding affinity.

References

  • Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1. ACS Bioconjugate Chemistry.[Link]

  • Exploring the significance of palmitoylation using an artificial protein lipidation system. RSC Chemical Biology.[Link]

  • Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. PMC / NIH.[Link]

  • Peptide dendrimers transfecting CRISPR/Cas9 plasmid DNA: optimization and mechanism. NIH / RSC.[Link]

Comparative

H-L-Lys(Palm)-OMe*HCl vs myristoylated lysine in drug delivery systems

As a Senior Application Scientist designing next-generation lipid nanoparticles (LNPs) and liposomal vectors, I evaluate lipid anchors not just by their static chemical structures, but by their dynamic thermodynamic beha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist designing next-generation lipid nanoparticles (LNPs) and liposomal vectors, I evaluate lipid anchors not just by their static chemical structures, but by their dynamic thermodynamic behavior in aqueous systems. The choice between a 16-carbon (palmitoyl) and a 14-carbon (myristoyl) lipid tail fundamentally dictates the pharmacokinetic fate, membrane fusogenicity, and transfection efficiency of the delivery vehicle.

This guide provides an in-depth technical comparison between H-L-Lys(Palm)-OMe·HCl and Myristoylated Lysine , focusing on how their structural divergence impacts drug delivery systems.

Structural and Physicochemical Profiling

The functional divergence between these two molecules stems from two critical structural features: the aliphatic chain length and the functionalization of the amino acid backbone.

  • H-L-Lys(Palm)-OMe·HCl : This molecule features a 16-carbon palmitoyl chain conjugated to the ϵ -amine of lysine, with the α -carboxyl group protected as a methyl ester[1]. The esterification is a critical design choice: it neutralizes the negative charge of the carboxylate, rendering the molecule a pure cationic amphiphile (via the protonated α -amine) at physiological pH. This drives strong electrostatic interactions with negatively charged nucleic acids and cell membranes.

  • Myristoylated Lysine : Featuring a shorter 14-carbon myristoyl tail, this conjugate typically retains a free carboxylate group, giving it zwitterionic properties depending on the specific conjugation site. The shorter C14 tail significantly reduces the hydrophobic stabilization energy within a lipid bilayer, increasing its Critical Micelle Concentration (CMC) and promoting rapid dynamic exchange.

Table 1: Physicochemical Comparison of Lipid Anchors

PropertyH-L-Lys(Palm)-OMe·HCl (C16)Myristoylated Lysine (C14)
Aliphatic Chain Length 16 Carbons (Palmitoyl)14 Carbons (Myristoyl)
Backbone Modification Methyl Ester (Neutralized carboxylate)Free Carboxylate (Zwitterionic potential)
Hydrophobicity (LogP) HighModerate
Membrane Retention Prolonged / StableTransient / Dynamic
Primary Application Stable liposomes, prolonged LNP shieldingRapid-release LNPs, cytosolic peptide delivery

The Thermodynamic Causality of Desorption in LNPs

In systemic drug delivery—particularly for siRNA-loaded LNPs targeting the liver—the desorption rate of the surface lipid anchor dictates the formulation's success. We refer to this as the "shedding paradigm."

The thermodynamic penalty for a lipid leaving the hydrophobic core of a bilayer and entering the aqueous phase is exponentially proportional to its acyl chain length.

  • The C14 Advantage for Gene Silencing :[2]. This rapid shedding is functionally required for siRNA LNPs; it exposes the underlying cationic lipids, allowing Apolipoprotein E (ApoE) to bind to the LNP surface. ApoE opsonization mediates rapid endocytosis into hepatocytes, resulting in highly efficient gene silencing.

  • The C16 Shielding Effect : Conversely,[2]. While this retains the steric shield and extends the blood circulation half-life from 0.64 hours (C14) to 2.18 hours (C16), it severely dampens cellular uptake. The LNP remains "locked," unable to interact with cellular receptors, rendering it poorly efficient for acute gene knockdown.

LNP_Mechanism cluster_C14 Myristoyl (C14) Pathway cluster_C16 Palmitoyl (C16) Pathway LNP LNP Core (Shielded) C14 Rapid Shedding (>45%/hr) LNP->C14 High k_off C16 Slow Shedding (~1.3%/hr) LNP->C16 Low k_off ApoE ApoE Opsonization & Cellular Uptake C14->ApoE Exposes Cationic Lipid Circ Extended Circulation (Reduced Uptake) C16->Circ Retains Shield

Fig 1. Mechanistic divergence of LNP shedding based on C14 vs C16 lipid anchor chain lengths.

Table 2: Pharmacokinetic & Pharmacodynamic Impact in siRNA LNPs [2]

Lipid Anchor TypeLNP Circulation Half-Life (t½)In Vivo Desorption RateHepatic Gene Silencing (ED50)
Myristoyl (C14) ~0.64 hours>45% / hour~0.03 mg/kg (Highly Efficient)
Palmitoyl (C16) ~2.18 hours~1.3% / hour>1.0 mg/kg (Poorly Efficient)

Experimental Methodology: Quantifying Lipid Desorption

To empirically justify the selection of a C14 vs C16 anchor, we must quantify their shedding kinetics. The following protocol utilizes a dual-isotope tracking system.

Causality & Self-Validation : By radiolabeling both the LNP core and the surface lipid anchor independently, we create a self-validating system. If the LNP is simply being degraded or cleared as a whole unit, the ratio of the two isotopes will remain constant. A temporal divergence in the isotope ratio definitively proves that the surface lipid is desorbing from the intact core.

Protocol: Dual-Isotope Tracking for In Vivo Lipid Desorption
  • Dual-Label Formulation : Synthesize LNPs encapsulating the target therapeutic. Radiolabel the core matrix using a non-exchangeable marker (e.g., 1 4 C-cholesteryl oleate) and synthesize the test lipid anchor (C14 or C16) with a 3 H-labeled acyl chain.

  • In Vivo Administration : Inject the dual-labeled LNPs intravenously into murine models at a standard therapeutic dose (e.g., 0.5 mg/kg siRNA equivalent).

  • Plasma Sampling & SEC : Draw blood at intervals of 0.5, 2, 4, and 24 hours. Isolate the plasma and process it through Size Exclusion Chromatography (SEC).

    • Mechanistic Note: SEC separates intact LNPs (large diameter, eluting in early fractions) from plasma lipoproteins (smaller diameter, eluting later), which act as thermodynamic sinks for the desorbed lipids.

  • Kinetic Quantification : Measure 1 4 C and 3 H activity in all fractions via liquid scintillation counting. Calculate the desorption rate by plotting the exponential decay of the 3 H/ 1

    4 C ratio in the intact LNP fraction over time.

Workflow Step1 1. Dual-Label Formulation Core (14C) + Anchor (3H) Step2 2. In Vivo Administration Intravenous Injection Step1->Step2 Step3 3. Plasma Sampling & SEC Separate LNP from Lipoproteins Step2->Step3 Step4 4. Kinetic Analysis Divergence = Desorption Rate Step3->Step4

Fig 2. Self-validating experimental workflow for quantifying in vivo lipid anchor desorption rates.

Cellular Uptake and Fusogenic Potential

Beyond LNP shielding, these molecules are frequently used as standalone lipopeptides for direct cellular delivery.

  • Myristoylated Lysine for Rapid Cytosolic Delivery :[3]. Because the C14 tail is less hydrophobic than C16, it can flip-flop across the lipid bilayer more readily, making it an excellent carrier for delivering peptide cargos that need to be spontaneously released into the cytoplasm upon reductive cleavage.

  • Palmitoylated Lysine for Membrane Activation : The C16 tail of H-L-Lys(Palm)-OMe inserts deeper and more permanently into cellular membranes. Studies on lysine-type cationic lipids have demonstrated that[4]. The extended tail length increases the phase transition temperature ( Tc​ ) and enhances the fusogenic potential of the liposome with biomimicking membranes.

Summary Recommendation

Select Myristoylated Lysine (C14) when designing systems that require rapid structural unpacking, such as siRNA LNPs targeting the liver, or transient cytosolic peptide delivery. Select H-L-Lys(Palm)-OMe·HCl (C16) when the objective is to create highly stable liposomes, extend systemic circulation time, or engineer potent membrane-fusogenic immunomodulators.

References

  • Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles Molecular Therapy - Nucleic Acids[Link]

  • Membrane fusogenic lysine type lipid assemblies possess enhanced NLRP3 inflammasome activation potency Journal of Controlled Release (via PMC)[Link]

  • Myristoyl-Based Transport of Peptides into Living Cells Bioconjugate Chemistry (via PMC)[Link]

Sources

Validation

Comprehensive Guide: Evaluating H-L-Lys(Palm)-OMe*HCl Stability in Physiological Blood Serum

Chemical Context and the Stability Challenge H-L-Lys(Palm)-OMe*HCl is a specialized lipidated amino acid derivative characterized by a palmitoyl (C16) aliphatic chain conjugated to the ε-amino group of L-lysine, with a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and the Stability Challenge

H-L-Lys(Palm)-OMe*HCl is a specialized lipidated amino acid derivative characterized by a palmitoyl (C16) aliphatic chain conjugated to the ε-amino group of L-lysine, with a methyl ester protecting the α-carboxyl group[]. While this molecule is highly valuable as a lipophilic building block in peptide synthesis (such as in the development of long-acting GLP-1 receptor agonists) and as a targeted surfactant, its structural design introduces a critical vulnerability in biological matrices: esterase-mediated hydrolysis .

When introduced into physiological blood serum, the unhindered methyl ester (-OMe) acts as an ideal substrate for endogenous serum esterases, primarily butyrylcholinesterase (BChE) and various carboxylesterases (CES)[2][3]. For drug development professionals, understanding and quantifying the degradation kinetics of this methyl ester is paramount, as rapid hydrolysis directly alters the molecule's lipophilicity, charge profile, and pharmacological efficacy.

Mechanistic Analysis of Serum Instability

The instability of H-L-Lys(Palm)-OMe in serum is not a result of spontaneous chemical degradation, but rather a highly efficient enzymatic process. Serum esterases feature a catalytic triad (typically Ser-His-Glu/Asp) where the active-site serine executes a nucleophilic attack on the carbonyl carbon of the methyl ester. Because the methyl group provides minimal steric hindrance, the enzyme-substrate complex forms rapidly, leading to the cleavage of the ester bond and the release of methanol and the free carboxylic acid[2][4].

G Substrate H-L-Lys(Palm)-OMe Complex Enzyme-Substrate Complex Substrate->Complex Esterase Serum Esterases (e.g., BChE, CES1) Esterase->Complex Product1 H-L-Lys(Palm)-OH (Free Acid) Complex->Product1 Hydrolysis Product2 Methanol (Byproduct) Complex->Product2

Caption: Enzymatic hydrolysis pathway of H-L-Lys(Palm)-OMe by serum esterases.

Comparative Performance: Esters vs. Isosteres

To engineer around this instability, researchers often evaluate alternative C-terminal modifications. The choice of derivative depends on whether the ester is intended to act as a transient prodrug moiety or if long-term systemic stability is required. The table below objectively compares H-L-Lys(Palm)-OMe with its primary structural alternatives based on their behavior in physiological serum[2][3][4].

DerivativeC-Terminal ModificationSteric HindranceSusceptibility to Serum EsterasesEstimated Serum Half-Life (t1/2)Primary Application
H-L-Lys(Palm)-OMe*HCl Methyl Ester (-OMe)LowHigh< 30 minutesShort-acting prodrugs, in vitro synthesis
H-L-Lys(Palm)-OH Free Acid (-OH)N/ANone (Final Product)> 24 hoursActive pharmaceutical ingredient (API)
H-L-Lys(Palm)-OtBu tert-Butyl Ester (-OtBu)HighLow> 12 hoursEsterase-resistant prodrugs, SPPS building block
H-L-Lys(Palm)-NH2 Amide (-NH2)LowNone> 24 hoursStable neutral C-terminus analogues

Data Synthesis Insight: The tert-butyl ester (-OtBu) drastically extends the half-life because the bulky tert-butyl group physically blocks the esterase's catalytic serine from accessing the carbonyl carbon. Conversely, the amide (-NH2) replaces the ester oxygen with nitrogen, fundamentally changing the bond's electronic resonance and rendering it invisible to standard esterases[2].

Validated Experimental Methodology: LC-MS/MS Serum Stability Assay

To accurately quantify the degradation of H-L-Lys(Palm)-OMe, a robust LC-MS/MS protocol is required[5]. The following methodology is designed as a self-validating system , incorporating specific controls to prove that degradation is purely enzymatic and accurately correcting for matrix effects.

Workflow Step1 1. Prepare 1 mM Stock in DMSO Step2 2. Spike into 25% Human Serum (37°C) Step1->Step2 Step3 3. Aliquot at Time Points (0-24h) Step2->Step3 Step4 4. Quench with Cold Acetonitrile Step3->Step4 Step5 5. Centrifuge & Extract Supernatant Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Caption: Step-by-step LC-MS/MS workflow for evaluating blood serum stability.

Step-by-Step Protocol & Causality

Step 1: Preparation of Analyte and Controls

  • Action: Dissolve H-L-Lys(Palm)-OMe*HCl in 100% DMSO to create a 1 mM stock.

  • Causality: The C16 palmitoyl chain renders the molecule highly lipophilic. Initial dissolution in DMSO prevents micelle formation or precipitation, ensuring the molecule is fully monomeric before introduction into the aqueous serum matrix.

Step 2: Matrix Incubation (The Self-Validating Setup)

  • Action: Prepare three distinct incubation matrices using PBS (pH 7.4):

    • Active Matrix: 25% pooled human serum.

    • Negative Control: 25% heat-inactivated human serum (incubated at 56°C for 30 mins).

    • Positive Control: 25% human serum spiked with a known labile ester (e.g., methyl benzoate).

  • Causality: Diluting the serum to 25% slows the rapid esterase kinetics, allowing for accurate sampling at early time points (e.g., 5, 15, 30 mins)[5]. The heat-inactivated control is critical; if the compound degrades in the active matrix but remains stable in the heat-inactivated matrix, it definitively proves the degradation is enzymatic rather than a spontaneous chemical hydrolysis[4].

Step 3: Reaction Initiation and Sampling

  • Action: Spike the 1 mM stock into the matrices to a final concentration of 10 µM (1% final DMSO concentration). Incubate at 37°C under gentle agitation. Extract 50 µL aliquots at t = 0, 5, 15, 30, 60, 120, and 240 minutes.

Step 4: Enzymatic Quenching

  • Action: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile (-20°C) containing 1 µM of an Internal Standard (IS) (e.g., stable isotope-labeled Lys(Palm) or H-L-Lys(Palm)-NH2).

  • Causality: Acetonitrile acts as a chaotropic agent, instantly denaturing the serum esterases and halting the reaction. The 1:3 volumetric ratio ensures complete precipitation of serum proteins. The inclusion of the IS at the exact moment of quenching corrects for any downstream variations in extraction efficiency or MS ionization suppression.

Step 5: Extraction and LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to LC vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the [M+H]+ parent ion transition to a specific product ion (e.g., the lysine immonium ion)[5].

  • Causality: MRM mode provides the absolute specificity required to differentiate the intact H-L-Lys(Palm)-OMe from the newly formed H-L-Lys(Palm)-OH metabolite and the dense background of endogenous serum lipids.

Strategic Recommendations for Drug Development

When evaluating H-L-Lys(Palm)-OMe*HCl for therapeutic applications, its high susceptibility to serum esterases must dictate its use case.

  • Use the Methyl Ester (-OMe) if the goal is to create a transient prodrug where rapid systemic clearance of the ester is desired to yield the active free acid[3].

  • Transition to the tert-Butyl Ester (-OtBu) or Amide (-NH2) if the intact C-terminal modification is required for target receptor binding or if prolonged systemic circulation is a primary pharmacokinetic endpoint[2].

References

  • H-L-Lys(Palm)-OMe - (CAS 890082-89-0)
  • Source: nih.
  • Source: scielo.
  • Source: nih.
  • Source: mdpi.

Sources

Safety & Regulatory Compliance

Safety

H-L-Lys(Palm)-OMe*HCl proper disposal procedures

Comprehensive Laboratory Guide: Operational Handling and Disposal Procedures for H-L-Lys(Palm)-OMe·HCl As drug development increasingly relies on lipidated amino acids for liposomal formulations, peptide synthesis, and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Operational Handling and Disposal Procedures for H-L-Lys(Palm)-OMe·HCl

As drug development increasingly relies on lipidated amino acids for liposomal formulations, peptide synthesis, and targeted drug delivery (such as PCSK9 inhibitory peptides)[1], mastering the handling of building blocks like H-L-Lys(Palm)-OMe·HCl (N-epsilon-Palmitoyl-L-lysine methyl ester hydrochloride) is critical.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound. By understanding the physicochemical causality behind these protocols, laboratories can ensure absolute regulatory compliance and personnel safety.

Chemical Profile & Hazard Causality

H-L-Lys(Palm)-OMe·HCl is an amphiphilic molecule. It features a highly hydrophobic 16-carbon palmitoyl tail and a hydrophilic lysine methyl ester hydrochloride headgroup[2]. This dual nature dictates its behavior in solution and its environmental hazards.

Table 1: Physicochemical Properties & Operational Causality

ParameterValue / CharacteristicOperational Causality & Disposal Impact
Molecular Structure Amphiphilic (C16 tail + cationic head)Acts as a surfactant; disrupts biological membranes and causes severe foaming in aqueous waste streams[2].
Physical State Fine crystalline powderHigh risk of aerosolization. Dry powder is electrostatic; sweeping generates airborne particulates requiring dampening during cleanup.
Aqueous pH ~4.5 - 5.5 (Mildly Acidic)The hydrochloride (HCl) salt imparts mild acidity. Avoid mixing concentrated waste with strong alkalis to prevent rapid exothermic reactions.
Environmental Toxicity High aquatic toxicity potentialSurfactant properties pose a severe toxicity risk to aquatic life, strictly prohibiting sanitary sewer (drain) disposal[3].

Waste Segregation Logic

Under the Resource Conservation and Recovery Act (RCRA), amino acid derivatives are generally not classified as P-listed (acute hazardous) or U-listed (toxic) wastes[4]. However, due to their surfactant properties and the organic solvents required to dissolve them, they must be managed as regulated chemical waste within designated Satellite Accumulation Areas (SAAs)[5].

The amphiphilic nature of H-L-Lys(Palm)-OMe·HCl means it acts as a potent emulsifier. If improperly mixed with multiphasic waste (aqueous + organic), it will create stable, intractable emulsions that severely complicate downstream chemical waste incineration.

WasteRouting Start H-L-Lys(Palm)-OMe*HCl Waste Source Solid Dry Powder & Consumables Start->Solid Liquid Liquid Solutions Start->Liquid SolidWaste Solid Hazardous Waste Solid->SolidWaste Org Organic Solvents Liquid->Org Aq Aqueous Buffers Liquid->Aq Hal Halogenated Waste (e.g., DCM) Org->Hal NonHal Non-Halogenated Waste (e.g., DMF, MeOH) Org->NonHal AqWaste Aqueous Waste (Zero Drain Disposal) Aq->AqWaste

Fig 1: Waste segregation routing for H-L-Lys(Palm)-OMe*HCl based on solvent and physical state.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management

Causality: Double-containment prevents the accidental aerosolization of fine lipopeptide powders during transit, mitigating respiratory exposure risks.

  • Collection: Gather all unused, expired, or spilled H-L-Lys(Palm)-OMe·HCl powder using a disposable anti-static scoop.

  • Primary Containment: Place the powder inside a sealable glass vial or a heavy-duty, zip-tie sealed polyethylene bag.

  • Secondary Containment: Place the primary container into a designated, EHS-approved solid hazardous waste bin[3].

  • Labeling: Clearly label the container as "Non-RCRA Regulated Solid Chemical Waste: Lipidated Amino Acid Derivative."

Protocol B: Liquid Waste Segregation

Causality: Proper solvent segregation prevents the formation of explosive gas mixtures and ensures compatibility with high-temperature incineration facilities.

  • Identify the Carrier Solvent: Determine the primary solvent used to dissolve the compound (commonly used in protein labeling and synthesis)[].

  • Halogenated Routing: If dissolved in Dichloromethane (DCM) or Chloroform, route the solution to the Halogenated Organic Waste carboy.

  • Non-Halogenated Routing: If dissolved in Methanol (MeOH), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO), route to the Non-Halogenated Organic Waste carboy.

  • Aqueous Solutions: Collect in a dedicated aqueous waste carboy. Never dispose of aqueous solutions containing this compound down the drain due to aquatic toxicity[3].

Protocol C: Decontamination of Labware
  • Disposable Plastics: Pipette tips, weigh boats, and microcentrifuge tubes that contacted the chemical must be disposed of directly into the solid hazardous waste bin[3].

  • Glassware: Rinse contaminated glassware three times with a compatible organic solvent (e.g., 70% Ethanol or Methanol) to dissolve residual lipids. Collect this rinsate in the Non-Halogenated Organic Waste container[5]. Proceed with standard laboratory washing.

Emergency Spill Response Protocol

Because H-L-Lys(Palm)-OMe·HCl is supplied as a fine powder, improper spill cleanup can easily generate an inhalation hazard.

SpillResponse Spill Spill Detected Assess Assess Physical State Spill->Assess Powder Dry Powder Spill Assess->Powder Solution Liquid Solution Spill Assess->Solution Dampen Dampen with 70% EtOH (Prevents Aerosolization) Powder->Dampen Absorb Apply Inert Absorbent (Sand/Vermiculite) Solution->Absorb Collect Collect in Sealed Solid Waste Container Dampen->Collect Absorb->Collect Decon Decontaminate Surface (Detergent + Water) Collect->Decon

Fig 2: Step-by-step emergency spill response protocol for lipidated amino acid derivatives.

Execution Steps:

  • PPE Enforcement: Immediately don safety goggles, nitrile gloves, and a lab coat. If a large powder spill occurs outside a fume hood, a fitted N95 or P100 respirator is mandatory.

  • Dampening (For Powders): Gently mist the spilled powder with 70% Ethanol or Isopropanol. Causality: Dampening collapses the electrostatic powder into a manageable paste, entirely neutralizing the inhalation hazard.

  • Absorption (For Solutions): Cover liquid spills with an inert absorbent material such as vermiculite or sand.

  • Mechanical Collection: Use a disposable plastic scoop to transfer the dampened powder or saturated absorbent into a solid hazardous waste bag.

  • Surface Decontamination: Because the compound is a lipid derivative, water alone will not clean the surface. Wash the affected area with warm water and a laboratory-grade surfactant/detergent, followed by a final wipe with 70% ethanol.

References

  • BOC Sciences.
  • U.S. Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities."
  • BenchChem.
  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide."
  • Journal of the American Chemical Society. "Improving Stability Enhances In Vivo Efficacy of a PCSK9 Inhibitory Peptide."
  • DOKUMEN.PUB. "Fundamentals of Pharmaceutical Nanoscience."

Sources

Handling

Personal protective equipment for handling H-L-Lys(Palm)-OMe*HCl

Chemical Profiling & Mechanistic Hazard Assessment H-L-Lys(Palm)-OMe·HCl (N-epsilon-palmitoyl-L-lysine methyl ester hydrochloride) is a synthetic lipidated amino acid widely used in peptide synthesis and the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Mechanistic Hazard Assessment

H-L-Lys(Palm)-OMe·HCl (N-epsilon-palmitoyl-L-lysine methyl ester hydrochloride) is a synthetic lipidated amino acid widely used in peptide synthesis and the development of amphiphilic drug delivery systems. Safe handling requires understanding its dual-natured physical chemistry:

  • Amphiphilic Surfactant Properties: The molecule features a highly lipophilic palmitoyl tail and a polar hydrochloride headgroup. If aerosolized and deposited on mucous membranes or eyes, it can act as a surfactant, disrupting lipid bilayers and causing severe local irritation.

  • Particulate Inhalation Risk: Supplied as a fine, dry powder, it is highly prone to aerosolization. Inhalation of fine chemical powders can lead to respiratory sensitization, toxicity, and chronic pulmonary issues over time[1].

  • Electrostatic Volatility: As a hydrochloride salt, the powder readily accumulates static charge. This causes "flyaway" during transfer, contaminating balances and increasing exposure risk[2].

Personal Protective Equipment (PPE) Matrix

To mitigate dermal contact and inhalation, PPE must be scaled to the operation's volume. The 3 mandates a hazard assessment for all chemical handling[3].

PPE CategoryAnalytical Scale (<1 g)Preparative Scale (>1 g)Mechanistic Rationale
Eye Protection ANSI Z87.1 Safety Glasses (Side shields)Chemical Splash GogglesProtects against aerosolized powder and accidental splashes during subsequent solvent dissolution[3].
Hand Protection Single-layer Nitrile Gloves (min 4 mil)Double-layer Nitrile GlovesNitrile provides superior chemical resistance against the lipophilic palmitoyl chain and common dissolution solvents (e.g., DMF, DMSO) compared to latex[4].
Body Protection Flame-resistant lab coat, long pants, closed shoesTyvek sleeves + Lab coat, long pants, closed shoesPrevents the accumulation of static-charged amphiphilic powder on personal clothing, ensuring hazardous reagents do not leave the lab[4].
Respiratory Handled inside Powder Hood (No respirator)N95/P100 Particulate Respirator (If hood unavailable)Mitigates the inhalation of fine particulates that cause respiratory sensitization[1].

Operational Workflows: Powder Weighing & Transfer

Expertise & Experience: Traditional vertical fume hoods create turbulent eddies that disturb sensitive microbalances and scatter fine powders. Therefore, H-L-Lys(Palm)-OMe·HCl must be handled in a horizontal laminar flow powder hood, which pulls air backward, protecting the operator while maintaining balance stability[2].

Step-by-Step Weighing Protocol

This protocol is designed as a self-validating system to ensure containment at every step.

  • Flow Verification: Activate the powder weighing station.

    • Validation: Check the continuous monitoring device. The face velocity must be stable. If the monitor alarms, do not uncap the chemical[5].

  • Static Mitigation: Pass the sealed H-L-Lys(Palm)-OMe·HCl vial and a disposable anti-static weigh boat through an ionizing bar.

    • Causality: Neutralizing the electrostatic charge prevents the hydrochloride salt from repelling off the spatula and contaminating the workspace.

  • Transfer: Using a grounded micro-spatula, transfer the powder. Keep the source vial as close to the weigh boat as possible.

    • Validation: The analytical balance should stabilize rapidly. Continuous fluctuation indicates excessive air turbulence or static interference, requiring immediate baffle adjustment[2].

  • In-Hood Dissolution: If the protocol requires a liquid stock, add the solvent (e.g., DMSO) directly to the pre-weighed powder inside the hood. Cap the vial tightly.

  • Decontamination: Wipe down the balance pan and surrounding bench with a damp, lint-free cloth (using 70% Isopropanol) to capture any trace amphiphilic residue[1].

HandlingWorkflow Start 1. Verify Hood Flow (Negative Pressure) PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Static 3. Static Mitigation (Ionizer & Grounding) PPE->Static Weigh 4. Weigh Powder (Enclosed Balance) Static->Weigh Transfer 5. Transfer & Seal (Minimize Drop Height) Weigh->Transfer Decon 6. Wet Wipe Decon (Capture Residue) Transfer->Decon

Fig 1: Step-by-step workflow for weighing and transferring H-L-Lys(Palm)-OMe·HCl.

Spill Response & Decontamination Plan

Expertise & Experience: The greatest risk during a powder spill is secondary aerosolization. Dry sweeping a fine powder like H-L-Lys(Palm)-OMe·HCl will launch particulates into the operator's breathing zone. All spills must be managed using wet-wiping techniques[1].

Step-by-Step Spill Protocol
  • Assess the Scale: Determine if the spill is small (<50g, contained inside the hood) or large (>50g, or outside the hood)[6].

    • Validation: If the spill extends beyond the horizontal airflow of the hood, it is automatically classified as a large/high-risk spill.

  • Small Spill (Inside Hood):

    • Cover the spilled powder with absorbent paper towels.

    • Gently wet the towels with a solvent that solubilizes the compound (e.g., 70% Isopropanol or water with mild detergent).

    • Wipe inward from the edges of the spill to the center to trap the powder without spreading it[1].

  • Large Spill (Outside Hood):

    • Do not attempt immediate cleanup. Evacuate the immediate area to prevent personnel from tracking the powder throughout the lab.

    • Contact Environmental Health and Safety (EHS)[6].

    • Cleanup personnel must don a P100 respirator and Tyvek suit before re-entering.

SpillResponse Spill Spill Detected Assess Assess Scale & Location Spill->Assess Small Small (<50g) Inside Hood Assess->Small Low Risk Large Large (>50g) or Outside Hood Assess->Large High Risk Wet Wet Wipe Method (Do NOT Dry Sweep) Small->Wet Evacuate Evacuate Area & Contact EHS Large->Evacuate Waste Dispose as Hazardous Waste Wet->Waste

Fig 2: Decision tree for H-L-Lys(Palm)-OMe·HCl spill response and decontamination.

Waste Disposal Logistics

Proper segregation prevents dangerous cross-reactions and ensures environmental compliance.

  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, wet-wipes, and heavily soiled PPE in a designated, non-reactive sealable container. Label clearly as "Hazardous Chemical Waste - Lipidated Amino Acid"[7].

  • Liquid Waste: If the powder was dissolved in organic solvents (e.g., DMF, DCM), segregate the resulting liquid into the appropriate halogenated or non-halogenated organic waste carboy.

  • Filtration Waste: HEPA filters from powder hoods capturing H-L-Lys(Palm)-OMe·HCl particulates must be bagged and disposed of as hazardous solid waste upon replacement[2].

References

  • [1] Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety | Source: wisc.edu | 1

  • [3] Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH | Source: nih.gov | 3

  • [2] Powder Handling - AirClean Systems | Source: aircleansystems.com | 2

  • [4] Chemical Safety Best Practices in The Lab - Green World Group | Source: greenwgroup.com | 4

  • [6] Prudent Practices for Handling Hazardous Chemicals in Laboratories - P2 InfoHouse | Source: p2infohouse.org | 6

  • [7] Chemical Safety Best Practices in The Lab (Storage & Waste) - Green World Group | Source: greenwgroup.com | 7

  • [5] OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf | Source: nih.gov | 5

Sources

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